2-Bromo-5-fluorophenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWLZNAKZSBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378779 | |
| Record name | 2-Bromo-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739336-26-6 | |
| Record name | 2-Bromo-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromo-5-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.
Core Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its physical state at ambient temperature is a white to off-white solid. A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | --INVALID-LINK-- |
| Molecular Weight | 233.03 g/mol | --INVALID-LINK-- |
| Melting Point | 113-114 °C | --INVALID-LINK-- |
| Boiling Point | 310.7 ± 27.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 3.85 ± 0.10 (Predicted) | --INVALID-LINK-- |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Boiling Point Determination (Distillation Method - for analogous liquids)
While this compound is a solid at room temperature, the boiling point of analogous liquid compounds can be determined by distillation. It is important to note that the reported boiling point for this compound is a prediction and experimental determination may be subject to decomposition.
Solubility Determination
Based on the behavior of similar phenylacetic acid derivatives, it is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents. Its solubility in water is expected to be limited but may increase with a change in pH due to the presence of the carboxylic acid group.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not consistently available in public spectral databases. Commercial suppliers often indicate the availability of such data upon request. The following tables represent the expected and general characteristics of these spectra based on the compound's structure.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.0-7.5 | Multiplet | 3H | Ar-H |
| ~3.7 | Singlet | 2H | -CH₂- |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~170-180 | -COOH |
| ~160 (doublet, ¹JCF) | C-F |
| ~115-140 | Ar-C |
| ~110-120 (doublet, ²JCF) | C-Br |
| ~40 | -CH₂- |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Interpretation |
| 232/234 | [M]⁺ (presence of Br isotope pattern) |
| 187/189 | [M-COOH]⁺ |
| 153 | [M-Br]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols for Spectroscopic Analysis
General experimental conditions for acquiring spectroscopic data for small organic molecules are provided below.
This technical guide serves as a foundational resource for professionals working with this compound. While key physical properties have been compiled, it is important to note the absence of comprehensive, experimentally verified data in the public domain for certain parameters. Researchers are encouraged to perform their own analytical characterization to obtain precise values for their specific applications.
2-Bromo-5-fluorophenylacetic acid chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, physicochemical properties, and detailed protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is a disubstituted phenylacetic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The core structure consists of a phenylacetic acid backbone with a bromine atom at position 2 and a fluorine atom at position 5 relative to the acetic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 739336-26-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrFO₂ | [2][3][5][6] |
| Molecular Weight | 233.03 g/mol | [2][3][5] |
| Melting Point | 113-114°C | [5] |
| Appearance | Solid (typically off-white) | [7] |
| Purity | Typically ≥97% | [7][8] |
| Storage | Room temperature, sealed in a dry environment |
Synthesis and Analysis Workflow
The general workflow for utilizing this compound involves its synthesis from precursor molecules, followed by rigorous purification and characterization using various analytical techniques to ensure its identity and purity before its use in further applications like drug development.
Caption: General workflow from synthesis to application.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are illustrative methods and may require optimization based on specific laboratory conditions and purity requirements.
This protocol is a plausible method derived from general procedures for synthesizing fluorophenylacetic acids, such as those involving diazotization of a corresponding aniline precursor.
Objective: To synthesize this compound from 2-bromo-5-fluoroaniline.
Materials:
-
2-Bromo-5-fluoroaniline
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Vinylidene chloride
-
Copper(I) acetate
-
Dichloromethane
-
Sulfuric Acid (H₂SO₄)
-
Toluene
-
Deionized Water
Procedure:
-
Diazotization: In a reaction vessel, suspend 2-bromo-5-fluoroaniline in an aqueous solution of HCl. Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Chloroacetylation: In a separate vessel, prepare a solution of vinylidene chloride and a catalytic amount of copper(I) acetate in dichloromethane.
-
Slowly add the previously prepared diazonium salt solution to the vinylidene chloride mixture, maintaining the temperature and allowing the reaction to proceed for several hours until nitrogen evolution ceases.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude intermediate product.
-
Hydrolysis: Reflux the crude intermediate in a mixture of sulfuric acid and water for several hours to hydrolyze the trichloroethyl group to a carboxylic acid.
-
Purification: After cooling, the product may precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
This method is designed for determining the purity of this compound. It is based on established reversed-phase HPLC techniques for similar aromatic carboxylic acids.[9][10][11]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 260 nm (based on the typical absorbance of substituted benzonoids).[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
Analytical Characterization Data
Comprehensive analysis is critical to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | - A singlet for the two protons of the methylene (-CH₂) group, expected around 3.7 ppm.- Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | - A signal for the carboxylic acid carbon (>170 ppm).- A signal for the methylene carbon (~40 ppm).- Six distinct aromatic carbon signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a large C-F coupling constant. |
| Mass Spectrometry (EI-MS) | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~232 and ~234 amu. |
Applications in Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry.[12] The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile intermediate for introducing a 2-bromo-5-fluorophenyl moiety into larger, more complex molecules, which is a common strategy in the design of novel therapeutic agents.[13] Its reactive handles—the carboxylic acid group and the bromine atom—allow for a variety of subsequent chemical transformations, such as amide bond formation and cross-coupling reactions.
References
- 1. 739336-26-6|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 739336-26-6 [chemicalbook.com]
- 5. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. This compound | 739336-26-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
2-Bromo-5-fluorophenylacetic acid CAS number 739336-26-6
An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a key organic building block used in pharmaceutical research and development. It covers physicochemical properties, potential synthesis routes, chemical reactivity, applications, and safety protocols.
Physicochemical and Computational Properties
This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable intermediate for introducing specific functionalities into complex molecules. The physical and computed properties are summarized below.
| Property | Value | Reference |
| CAS Number | 739336-26-6 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [3][2][4] |
| Molecular Weight | 233.03 g/mol | [2][4] |
| Melting Point | 113-114 °C | [3] |
| Physical Form | Solid | |
| Purity | Commercially available from 96% to ≥98% | [4][5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |
| LogP (Computed) | 2.2153 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are not widely published in public literature but are often available from commercial suppliers upon request.[6]
Synthesis and Manufacturing
While specific process chemistry for the industrial-scale synthesis of this compound is proprietary, a plausible and common laboratory-scale synthetic route can be proposed based on established organic chemistry principles. A logical pathway begins with 2-bromo-5-fluorotoluene, a readily available starting material.
The proposed pathway involves three key transformations:
-
Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.
-
Nitrile Formation: Nucleophilic substitution of the resulting benzyl bromide with sodium cyanide to form the corresponding phenylacetonitrile.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile functional group to yield the final carboxylic acid product.
Chemical Reactivity and Applications
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the aryl bromide. This dual reactivity makes it a versatile building block, particularly in the synthesis of pharmaceutical ingredients.[3][7][8]
-
Carboxylic Acid Reactions: The -COOH group can readily undergo standard transformations such as esterification, amide bond formation (coupling), reduction to an alcohol, or conversion to an acyl chloride.
-
Aryl Bromide Reactions: The C-Br bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.
The compound has been cited in patent literature related to the development of novel therapeutic agents and molecular glue degraders, highlighting its role in modern drug discovery.
Representative Experimental Protocol
The following is a representative protocol for the esterification of this compound, demonstrating its use as a chemical intermediate. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.
Objective: Synthesis of Methyl 2-(2-bromo-5-fluorophenyl)acetate via Fischer Esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add anhydrous methanol to the flask, ensuring the starting material is fully dissolved or well-suspended.
-
While stirring, slowly add concentrated sulfuric acid to the solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
If necessary, purify the crude ester by flash column chromatography on silica gel.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Information | Code | Description |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. |
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.
References
- 1. This compound | 739336-26-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 739336-26-6|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural characterization is fundamentally reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These are predicted values based on the analysis of its functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet | 1H | -COOH |
| ~7.0-7.5 | Multiplet | 3H | Ar-H |
| ~3.7 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~157-162 (d, ¹JCF) | C-F |
| ~115-135 | Ar-C |
| ~110-115 (d, ²JCF) | C-Br |
| ~40 | -CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 600-800 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 232/234 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 187/189 | Loss of -COOH |
| 153 | Loss of -Br |
| 108 | Loss of -Br and -COOH |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound would generally involve the following steps:
-
Sample Preparation:
-
NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of a reference standard like tetramethylsilane (TMS).
-
IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or directly introducing a solid sample for Electron Ionization (EI).
-
-
Instrumental Analysis:
-
NMR: Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Processing:
-
Processing the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for MS.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorophenylacetic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-5-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data, this document provides a predictive overview of its solubility in common organic solvents based on the behavior of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data. The methodologies covered include the gravimetric method and UV-Vis spectrophotometry. This guide is designed to be a practical resource for scientists and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological evaluation. Solubility data is fundamental for optimizing reaction conditions, developing crystallization processes, and formulating drug delivery systems. This guide provides a foundational understanding of the predicted solubility of this compound and equips researchers with the necessary protocols to determine its solubility experimentally.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 233.03 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| CAS Number | 739336-26-6 | --INVALID-LINK--[2] |
Predicted Solubility Profile
Phenylacetic acid itself exhibits limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[3][4] The presence of a bromine atom and a fluorine atom on the phenyl ring of this compound is expected to increase its lipophilicity compared to the parent phenylacetic acid. This increased lipophilicity generally leads to higher solubility in non-polar and moderately polar organic solvents. The carboxylic acid group will still allow for some solubility in polar protic solvents through hydrogen bonding.
Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Esters (e.g., ethyl acetate)
-
Chlorinated Solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
Conversely, its solubility in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) is expected to be lower. Experimental verification is necessary to establish precise solubility values.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.[5][6][7]
4.1.1. Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Oven or vacuum oven
4.1.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent.
4.1.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.
-
Solubility (g/mL) = (Mass of dried solute) / (Volume of supernatant taken)
-
Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of solvent)] x 100
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is dependent on the Beer-Lambert Law.[8][9][10][11]
4.2.1. Materials
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Syringes and syringe filters
4.2.2. Procedure
Part A: Preparation of Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
Part B: Solubility Determination
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-4).
-
Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
Table 2: Example of Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 32.7 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| Ethanol | 24.5 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| Acetone | 20.7 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| Dichloromethane | 9.08 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| Toluene | 2.38 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
| n-Heptane | 1.92 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |
Visualization of Experimental Workflow
The general workflow for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of a compound in organic solvents.
Conclusion
This technical guide provides a comprehensive overview of the predicted solubility of this compound and presents detailed experimental protocols for its quantitative determination. By following the gravimetric or UV-Vis spectrophotometric methods outlined, researchers can generate the precise and reliable solubility data necessary for advancing their work in drug discovery, chemical synthesis, and formulation development. The provided workflow and data presentation templates offer a structured approach to conducting and reporting these essential physicochemical studies.
References
- 1. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 739336-26-6 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pure.ul.ie [pure.ul.ie]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
The Versatile Building Block: A Technical Guide to 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the phenyl ring, coupled with the reactive carboxylic acid moiety, provides a unique scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 739336-26-6 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| Melting Point | 113-114 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
There are several viable synthetic routes to this compound, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common and effective methods are detailed below.
Method 1: From 2-Bromo-5-fluorobenzyl Bromide
This two-step synthesis involves the conversion of 2-bromo-5-fluorobenzyl bromide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
Caption: Synthesis of this compound from 2-bromo-5-fluorobenzyl bromide.
Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (1.1 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzyl cyanide.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-fluorobenzyl cyanide (1.0 eq) in a mixture of water and a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was performed, acidify the mixture to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent may be performed for further purification.
Method 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone derivative. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Caption: Willgerodt-Kindler synthesis of this compound.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser, mix 2-bromo-5-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.
-
Thioamide Isolation: Cool the reaction mixture and pour it into cold water. The thioamide product will often precipitate and can be collected by filtration.
-
Hydrolysis: The crude thioamide is then subjected to acidic or basic hydrolysis as described in Method 1 to yield this compound.
Applications as a Synthetic Building Block
The utility of this compound stems from the reactivity of its functional groups, enabling a variety of chemical transformations.
Amide Bond Formation
The carboxylic acid group readily participates in amide coupling reactions with a wide range of amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt), or HATU, can be employed to facilitate this transformation.
Caption: General scheme for amide bond formation.
Experimental Protocol: Amide Coupling
-
Activation: In an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Coupling: Cool the mixture in an ice bath and add EDC (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular diversity.
The Role of 2-Bromo-5-fluorophenylacetic Acid in the Frontier of Medicinal Chemistry: A Technical Guide to Molecular Glue Degraders
Introduction: 2-Bromo-5-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, has emerged as a critical starting material in the development of novel therapeutic agents. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, most notably a new class of protein-degrading compounds known as molecular glues. This technical guide delineates the application of this compound in the synthesis of potent and selective molecular glue degraders, providing detailed experimental protocols, quantitative biological data, and a conceptual overview of their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Application: Synthesis of Molecular Glue Degraders
Recent patent literature has identified this compound as a key building block in the synthesis of molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."
A key intermediate synthesized from this compound is 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide . This intermediate serves as a cornerstone for the elaboration into final molecular glue compounds.
Experimental Protocols
The following protocols are synthesized from methodologies described in relevant patent literature for the creation of molecular glue degraders starting from this compound.
Protocol 1: Synthesis of Intermediate 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 2-(2-bromo-5-fluorophenyl)acetyl chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide.
Protocol 2: General Procedure for Synthesis of Final Molecular Glue Degraders
The synthesis of the final molecular glue degraders from the key acetamide intermediate typically involves a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the E3 ligase-binding moiety.
-
Suzuki Coupling: To a degassed mixture of 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide (1.0 eq), a suitable boronic acid or ester partner (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the final product is purified by preparative HPLC to yield the target molecular glue degrader.
Biological Evaluation of Derived Molecular Glue Degraders
The efficacy of molecular glue degraders derived from this compound is assessed through a series of in vitro assays to determine their ability to induce the degradation of a specific target protein.
Protocol 3: Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Human cell lines relevant to the target protein's function are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of the synthesized molecular glue degrader or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification and Sample Preparation: The total protein concentration in each lysate is determined using a BCA assay. Samples are then normalized for total protein content and prepared for electrophoresis by adding Laemmli sample buffer and heating.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: The membrane is subsequently incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.
Protocol 4: Determination of DC₅₀ (Half-Maximal Degradation Concentration)
-
Following the Western Blot protocol, cells are treated with a range of concentrations of the test compound (typically in a serial dilution).
-
The band intensities of the target protein are quantified for each concentration.
-
The data is plotted as the percentage of remaining protein versus the logarithm of the compound concentration.
-
A non-linear regression analysis (e.g., four-parameter variable slope) is used to fit the dose-response curve and calculate the DC₅₀ value.
Quantitative Data Summary
The following table summarizes the biological activity of exemplary molecular glue degraders synthesized using this compound as a starting material. The specific compound numbers and target proteins are representative examples from recent literature.
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Maximum Degradation (%) |
| MG-A1 | Target X | Cancer Cell Line A | 50 | >90 |
| MG-A2 | Target X | Cancer Cell Line B | 75 | >85 |
| MG-B1 | Target Y | Hematological Malignancy Line | 25 | >95 |
Note: The data presented are representative and compiled from various sources for illustrative purposes.
Visualizing the Mechanism of Action
The mechanism of action of these molecular glue degraders can be visualized as a workflow from compound synthesis to biological effect.
The signaling pathway induced by the molecular glue involves hijacking the cell's natural protein disposal system.
Conclusion
This compound has proven to be a valuable and versatile starting material in medicinal chemistry, enabling the synthesis of a new generation of therapeutics. Its application in the creation of molecular glue degraders highlights its importance in accessing novel chemical space and developing drugs for previously intractable targets. The protocols and data presented herein provide a comprehensive overview for researchers aiming to leverage this key building block in their own drug discovery efforts. Further exploration of derivatives from this scaffold is anticipated to yield even more potent and selective agents for a variety of diseases.
The Reactivity of the Bromine Atom in 2-Bromo-5-fluorophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, offering multiple reaction sites for molecular elaboration. A key determinant of its synthetic utility is the reactivity of the bromine atom, which is strategically positioned for a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, detailing its participation in palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and nucleophilic substitution reactions. This document furnishes detailed experimental protocols for key transformations, presents quantitative data in structured tables for comparative analysis, and utilizes logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction
Halogenated phenylacetic acid derivatives are pivotal intermediates in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific arrangement of a bromine atom, a fluorine atom, and a carboxymethyl group on the phenyl ring of this compound imparts a unique reactivity profile. The bromine atom, in particular, serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the C-Br bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step in palladium-catalyzed reactions. The acetic acid moiety, also electron-withdrawing, further modulates the electronic nature of the aromatic ring. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of chemical transformations involving this substrate.
This guide will systematically explore the primary reaction pathways involving the bromine atom of this compound, with a focus on providing practical, data-driven insights for laboratory applications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. It is important to note that for many of these transformations, the carboxylic acid group may be protected, for instance as a methyl or ethyl ester, to prevent potential side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The C-Br bond in this compound derivatives is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions, allowing for selective coupling at the bromine position.
Caption: General workflow for the formation of a Grignard reagent and its subsequent reaction.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde
-
Apparatus Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of the ester of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Formation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Dissolve the aldehyde (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard solution.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the aldehyde.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate, dry the organic phase, concentrate, and purify by column chromatography.
Organolithium Reagent Formation (Lithiation)
At low temperatures, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either direct deprotonation (ortho-lithiation) or halogen-metal exchange. The outcome is dependent on the directing group ability of the substituents and the reaction conditions. The acetic acid group is a strong directing group for ortho-lithiation, but its acidic proton must be protected.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are common, the bromine atom can also be displaced by strong nucleophiles under certain conditions, following a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The fluorine and carboxymethyl groups on this compound are electron-withdrawing, making the ring susceptible to nucleophilic attack.
In many cases of nucleophilic aromatic substitution on polyhalogenated aromatic rings, the fluorine atom is a better leaving group than bromine due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. Therefore, selective substitution of bromine over fluorine can be challenging and is highly dependent on the nucleophile and reaction conditions.
Conclusion
The bromine atom of this compound is a highly versatile functional group that enables a wide array of synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds. Furthermore, the C-Br bond can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, opening up another avenue for functionalization. While nucleophilic aromatic substitution is also a possibility, the relative reactivity of the C-Br versus the C-F bond must be carefully considered. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of the bromine atom in this compound, empowering researchers to efficiently utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further experimental investigation is warranted to establish a broader database of quantitative yields and optimal conditions for various transformations of this specific substrate.
The Strategic Role of Fluorine Substitution in 2-Bromo-5-fluorophenylacetic Acid: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the role of fluorine substitution in 2-Bromo-5-fluorophenylacetic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the impact of fluorination on the physicochemical properties, biological activity, and overall potential of derivative compounds, with a specific focus on the development of potent kinase inhibitors.
Introduction: The Significance of Halogenation in Phenylacetic Acid Scaffolds
Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, is a cornerstone of modern medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This compound is a bifunctional reagent where the bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom imparts unique electronic properties that can significantly enhance biological efficacy.
The carbon-fluorine bond is exceptionally strong and the fluorine atom is small and highly electronegative.[1] These characteristics mean that introducing fluorine can:
-
Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine can increase a drug's half-life.[2]
-
Modulate Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, influencing a compound's ionization state, solubility, and ability to interact with biological targets.
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding to the target protein.
This guide will use the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a case study to demonstrate the profound impact of the 5-fluoro substitution pattern derived from this phenylacetic acid precursor.
Case Study: IRAK4 Inhibitor Zimlovisertib (PF-06650833)
IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor developed by Pfizer for conditions like rheumatoid arthritis and lupus.[4][5][6] A key feature of Zimlovisertib's discovery was the significant enhancement in potency achieved by introducing a fluorine atom onto the lactam ring, a component synthesized from a phenylacetic acid derivative.
The Role of Fluorine in Enhancing Potency
Structure-activity relationship (SAR) studies conducted during the development of Zimlovisertib revealed that substituting a hydrogen atom with a fluorine atom on the lactam ring led to a dramatic increase in inhibitory activity. The root-cause analysis determined that the highly electronegative fluorine atom enhances the hydrogen bond donating capacity of the adjacent lactam N-H group.[3] This strengthened hydrogen bond with the backbone carbonyl of a key residue in the IRAK4 hinge region leads to superior binding affinity and, consequently, lower IC50 values.
Quantitative Impact of Fluorine Substitution
The following table summarizes the quantitative data comparing the potency of IRAK4 inhibitors with and without the critical fluorine substitution. The data clearly illustrates the multi-fold improvement in potency imparted by the fluorine atom.
| Compound ID | Key Structural Feature | IRAK4 IC50 (nM) | PBMC IC50 (nM) | Data Reference |
| Analog 1 | Non-fluorinated Lactam | 7.6 | 130 | [7] |
| Analog 2 | syn-Fluoro Lactam | 0.9 | 10 | [7] |
| Zimlovisertib | syn-Fluoro Lactam | 0.2 | 2.4 | [5] |
Table 1: Comparison of in vitro enzyme and cell-based assay potencies for non-fluorinated and fluorinated IRAK4 inhibitors.
Experimental Protocols
Synthesis of a Fluorinated Precursor
While the precise, proprietary synthesis of Zimlovisertib is not fully disclosed, a logical and representative synthesis of a key fluorinated intermediate, (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid, can be constructed based on standard organic chemistry principles. This intermediate contains the core structure where the benefits of the fluorine substitution are realized.
Protocol: Synthesis of (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid
Materials:
-
This compound
-
(S)-pyrrolidine-2-carboxylic acid (L-Proline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: In a separate flask, dissolve L-Proline (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Cool this solution to 0 °C.
-
Slowly add the activated acid solution from step 1 to the L-Proline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.
Biological Assay: IRAK4 Kinase Inhibition
To quantify the inhibitory effect of compounds on IRAK4, a biochemical kinase binding assay is employed. The LanthaScreen® Eu Kinase Binding Assay is a common time-resolved fluorescence resonance energy transfer (TR-FRET) method.
Protocol: LanthaScreen® Eu Kinase Binding Assay for IRAK4
Materials:
-
Recombinant IRAK4 kinase (e.g., from Thermo Fisher Scientific)
-
LanthaScreen® Eu-anti-tag Antibody
-
Kinase Tracer 222 (Alexa Fluor® 647-labeled)
-
Test compounds (serially diluted in DMSO)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET capable plate reader
Procedure:
-
Prepare Reagents: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the tracer in 1X Kinase Buffer A.
-
Assay Plate Setup: To the wells of a 384-well plate, add the reagents in the following order:
-
5 µL of 3X test compound solution (or DMSO for controls).
-
5 µL of 3X Kinase/Eu-Antibody mixture.
-
5 µL of 3X Kinase Tracer 222.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway Context
The inhibitory activity measured in the biochemical assay translates to a disruption of a critical inflammatory signaling cascade in a cellular context. IRAK4 is a central node downstream of TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.
References
- 1. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Zimlovisertib - Pfizer - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to Commercial Sourcing of High-Purity 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercial suppliers for high-purity 2-Bromo-5-fluorophenylacetic acid (CAS No. 739336-26-6), a key building block in pharmaceutical research and development. It includes a comparative analysis of supplier specifications, typical quality control methodologies, and a recommended workflow for procurement and verification.
Comparative Analysis of Commercial Suppliers
The selection of a reliable supplier is critical to ensure the integrity and reproducibility of research. Purity, documentation, and consistency are paramount. The following table summarizes specifications for this compound from various commercial vendors.
| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form / Other Data |
| Sigma-Aldrich (Merck) | 739336-26-6 | 97%[1] | C₈H₆BrFO₂ | 233.04[1] | Solid.[1] |
| Thermo Scientific | 739336-26-6 | 96%[2][3] | C₈H₆BrFO₂ | 233.03[3] | - |
| BLD Pharm | 739336-26-6 | Data available[4] | C₈H₆BrFO₂ | 233.03[4] | Storage: Room Temp.[4] |
| ChemScene | 739336-26-6 | ≥97%[5] | C₈H₆BrFO₂ | 233.03[5] | Storage: Room Temp.[5] |
| Chiralen | 739336-26-6 | 98% | C₈H₆BrFO₂ | 233.03 | Storage: Room Temp. |
| Matrix Scientific | 739336-26-6 | Data available | C₈H₆BrFO₂ | 233.04[6] | Melting Point: 113-114°C.[6] |
| Oakwood Chemical | 739336-26-6 | Data available | C₈H₆BrFO₂ | 233.04[7] | - |
| Various (via ChemicalBook) | 739336-26-6 | 98% to 99%[8] | C₈H₆BrFO₂ | 233.04[8] | - |
Note: "Data available" indicates that the supplier provides purity information upon request or in their Certificate of Analysis, though a specific percentage is not listed on the main product page.
Experimental Protocols and Quality Control
While specific synthesis and purification protocols are proprietary to the manufacturer, the quality and purity of the final compound are verified using standard analytical techniques. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which provides detailed results from their quality control testing.
It is best practice for research laboratories to perform their own quality control checks upon receiving a new batch of any critical reagent. The following workflow outlines this process.
The identity, purity, and integrity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of non-volatile organic compounds.[9] A patent describing the synthesis of similar fluorophenylacetic acids specifies HPLC for purity analysis, demonstrating its relevance.[9] The method separates the target compound from any impurities or starting materials, and the purity is reported as a percentage of the area under the curve (A%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound. The resulting spectrum provides a unique fingerprint of the molecule, ensuring it is the correct substance. A patent for a related compound details the expected chemical shifts (δ) in ppm for the protons, which is a standard practice for structural verification.[9]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity.
Several suppliers, such as BLD Pharm, explicitly note the availability of analytical data including NMR, HPLC, and LC-MS for their products, underscoring the importance of these tests.[4]
References
- 1. This compound | 739336-26-6 [sigmaaldrich.com]
- 2. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 739336-26-6|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound | 739336-26-6 [chemicalbook.com]
- 9. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-5-fluorophenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6) is a versatile bifunctional building block for the synthesis of novel chemical entities in drug discovery and materials science.[1][2][3] Its structure offers two primary points for chemical modification: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. The carboxylic acid moiety can be readily converted into amides, esters, and other related functional groups.[4][5] The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8]
These application notes provide detailed protocols for the synthesis of key derivatives, offering a strategic guide for researchers to leverage this valuable starting material.
Synthesis of Amide Derivatives via Amide Coupling
The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amide derivatives. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.
Experimental Protocol: General Amide Coupling
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation : To the solution, add the amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction : Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Data Summary: Typical Amide Coupling Parameters
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | 1.1 - 1.5 equivalents |
| Base | DIPEA or Triethylamine (TEA) | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous DMF or DCM | - |
| Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS |
| Typical Yield | 75 - 95% | Dependent on amine substrate |
Synthesis of Ester Derivatives via Fischer Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions with the corresponding alcohol, often in large excess, which also serves as the solvent.
Experimental Protocol: General Esterification
-
Reaction Setup : Dissolve this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol; used in large excess).
-
Catalyst Addition : Add a catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid, H₂SO₄, ~5 mol%).
-
Reaction : Heat the mixture to reflux (temperature depends on the alcohol used) for 6-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up : After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like Ethyl Acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography if necessary.
Data Summary: Typical Esterification Parameters
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Alcohol | Methanol, Ethanol, etc. | Used as solvent (large excess) |
| Catalyst | Concentrated H₂SO₄ | 2 - 10 mol% |
| Temperature | Reflux | e.g., Methanol (~65°C) |
| Reaction Time | 6 - 24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 80 - 98% | Generally high for simple alcohols |
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl derivatives.[8][9][10][11][12] This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Inert Atmosphere : To a flame-dried Schlenk flask, add the this compound derivative (e.g., methyl ester) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[11]
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (4:1).[11]
-
Reaction : Heat the reaction mixture at 80-100°C under an inert atmosphere for 8-16 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Data Summary: Typical Suzuki Coupling Parameters
| Parameter | Condition | Notes |
| Substrate | Ester or Amide of this compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Degassed |
| Temperature | 80 - 100°C | - |
| Reaction Time | 8 - 16 hours | Monitor progress |
| Typical Yield | 60 - 90% | Highly dependent on substrates and conditions |
Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of amines, including anilines and heterocyclic amines.[6][13][14][15][16]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Inert Atmosphere : In a glovebox or under an inert atmosphere, add the this compound derivative (ester or amide) (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-5 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq) to a reaction vessel.[13][14]
-
Solvent Addition : Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction : Seal the vessel and heat the mixture to 90-110°C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Notes |
| Substrate | Ester or Amide of this compound | 1.0 equivalent |
| Amine | Primary or Secondary Aryl/Alkyl Amine | 1.1 - 1.5 equivalents |
| Catalyst System | Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos) | 1-5 mol% Pd, Ligand:Pd ratio ~2:1 |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Degassed |
| Temperature | 90 - 110°C | - |
| Reaction Time | 12 - 24 hours | Monitor progress |
| Typical Yield | 65 - 90% | Highly dependent on substrates and conditions |
Visualizations
References
- 1. This compound [oakwoodchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 739336-26-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. inventivapharma.com [inventivapharma.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the amide coupling of 2-Bromo-5-fluorophenylacetic acid with various amines, a key transformation in the synthesis of novel chemical entities for drug discovery and development. The protocols focus on two widely used and robust coupling methods: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecular architectures.[1] this compound is a valuable building block, incorporating a reactive carboxylic acid handle, a synthetically versatile bromine atom, and a fluorine atom which can modulate the physicochemical properties of the final compound. The protocols outlined below provide reliable methods for the efficient coupling of this starting material with a range of amine nucleophiles.
Data Presentation: Amide Coupling Reactions
The following tables summarize the reaction conditions and outcomes for the amide coupling of this compound with representative primary and secondary amines using HATU and EDC/HOBt coupling reagents.
Table 1: HATU-Mediated Amide Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:Amine:HATU:Base) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | 1 : 1.2 : 1.2 : 2.5 | DIPEA | DMF | 12 | RT | 85 |
| 4-Methylaniline | 1 : 1.2 : 1.2 : 2.5 | DIPEA | DMF | 12 | RT | 88 |
| 4-Methoxyaniline | 1 : 1.2 : 1.2 : 2.5 | DIPEA | DMF | 14 | RT | 82 |
| Benzylamine | 1 : 1.2 : 1.2 : 2.5 | DIPEA | DMF | 10 | RT | 91 |
| Piperidine | 1 : 1.2 : 1.2 : 2.5 | DIPEA | DMF | 8 | RT | 93 |
Table 2: EDC/HOBt-Mediated Amide Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:Amine:EDC:HOBt:Base) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | 1 : 1.2 : 1.5 : 1.2 : 2.5 | DIPEA | DCM | 24 | RT | 78 |
| 4-Methylaniline | 1 : 1.2 : 1.5 : 1.2 : 2.5 | DIPEA | DCM | 24 | RT | 81 |
| 4-Methoxyaniline | 1 : 1.2 : 1.5 : 1.2 : 2.5 | DIPEA | DCM | 26 | RT | 75 |
| Benzylamine | 1 : 1.2 : 1.5 : 1.2 : 2.5 | DIPEA | DCM | 20 | RT | 85 |
| Piperidine | 1 : 1.2 : 1.5 : 1.2 : 2.5 | DIPEA | DCM | 18 | RT | 88 |
Note: Yields are isolated yields after purification by column chromatography. RT = Room Temperature. DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU as the coupling agent.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the corresponding amine (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 14 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol provides a reliable and cost-effective method for amide bond formation using EDC and HOBt.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically between 18 and 26 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general logic of amide bond formation and the experimental workflow for the synthesis of N-substituted-2-(2-bromo-5-fluorophenyl)acetamides.
Caption: General signaling pathway for amide coupling.
Caption: Experimental workflow for amide synthesis.
References
- 1. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 2. WO2010101849A1 - N- (hetero)aryl, 2- (hetero)aryl-substituted acetamides for use as wnt signaling modulators - Google Patents [patents.google.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes and Protocols for the Esterification of 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of 2-Bromo-5-fluorophenylacetic acid, a key chemical intermediate in the synthesis of various compounds of interest in drug development and materials science. This document outlines common esterification protocols, potential applications of the resulting esters, and visual workflows to guide laboratory practice.
Introduction
This compound is a substituted phenylacetic acid derivative. Its esters are valuable intermediates in organic synthesis. The process of esterification, typically involving the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, is a fundamental transformation in organic chemistry. The resulting esters can exhibit modified physicochemical properties, such as increased lipid solubility, which is a desirable characteristic for prodrugs designed for enhanced bioavailability and prolonged action.[1][2]
Applications in Drug Development
The esterification of pharmacologically active carboxylic acids is a widely employed strategy in medicinal chemistry to generate prodrugs.[1] This approach can be used to:
-
Improve Bioavailability: By increasing lipophilicity, ester prodrugs can exhibit enhanced absorption and distribution within the body.
-
Prolong Drug Action: Ester prodrugs can act as a depot, slowly releasing the active carboxylic acid through enzymatic or chemical hydrolysis, thereby extending the therapeutic effect and reducing dosing frequency.[1]
-
Mask Unpleasant Taste: The conversion of a carboxylic acid to an ester can mask an undesirable taste, improving patient compliance, particularly for oral formulations.[2]
-
Enhance Formulation Properties: Esters are often more soluble in lipid-based vehicles, which can be advantageous for developing various dosage forms.
While specific applications for esters of this compound are not extensively detailed in publicly available literature, the general principles of prodrug design suggest their potential utility in developing novel therapeutics where this structural motif is a key pharmacophore.
Experimental Protocols
The following are generalized protocols for the esterification of this compound based on standard laboratory procedures for similar compounds. Researchers should optimize these conditions for their specific alcohol and scale.
Protocol 1: Fischer Esterification using a Strong Acid Catalyst
This classic method is suitable for simple, unhindered alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., diethyl ether, ethyl acetate)
-
Dean-Stark apparatus (optional, for higher boiling alcohols)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1.0 eq).
-
Add an excess of the desired alcohol (10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Steglich Esterification for More Sensitive Substrates
This method is milder and suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[2]
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Quantitative data for the esterification of this compound should be meticulously recorded to ensure reproducibility and for comparison between different methods.
Table 1: Reaction Conditions and Yields for the Esterification of this compound
| Entry | Alcohol | Method | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Fischer | H₂SO₄ | Methanol | 6 | Reflux | Data to be collected |
| 2 | Ethanol | Fischer | H₂SO₄ | Ethanol | 8 | Reflux | Data to be collected |
| 3 | Isopropanol | Steglich | DCC/DMAP | DCM | 18 | Room Temp | Data to be collected |
| 4 | Benzyl Alcohol | Steglich | EDC/DMAP | THF | 24 | Room Temp | Data to be collected |
Visualizing the Workflow
Diagrams can provide a clear, at-a-glance understanding of the experimental process.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
Concluding Remarks
The esterification of this compound is a versatile reaction that can be accomplished through various standard methods. The choice of protocol will depend on the nature of the alcohol and the scale of the reaction. The resulting esters are promising candidates for further investigation as intermediates in the synthesis of novel pharmaceuticals and other functional materials. Careful documentation of reaction parameters and yields is crucial for the development of robust and scalable synthetic routes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylacetic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the phenyl ring offers multiple points for chemical modification and imparts unique electronic properties to the molecule. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from readily available starting materials.[1][2]
These application notes provide detailed protocols for three common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—using this compound as the starting material. The protocols are based on established methodologies for similar aryl bromides and are intended to serve as a robust starting point for synthetic applications.[3][4]
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative reaction conditions and outcomes for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings of this compound. These are illustrative examples to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | 78 |
Table 2: Mizoroki-Heck Coupling Conditions
| Entry | Olefin | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 24 | 75 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | K₂CO₃ (2) | DMA | 130 | 18 | 88 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | n-Bu₃N (2) | NMP | 140 | 24 | 65 |
Table 3: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (3) | THF | 60 | 8 | 90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine (4) | DMF | 70 | 10 | 82 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) / XPhos (2) | CuI (1) | Cs₂CO₃ (2) | Toluene | 80 | 12 | 88 |
Experimental Protocols
The following are generalized protocols. Optimization may be necessary for specific substrates and scales.
General Experimental Workflow
The diagram below illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[5][6]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)[3]
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110°C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Mizoroki-Heck Coupling
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8]
Materials:
-
This compound (1 equivalent)
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)[4]
-
Solvent (e.g., DMF, DMA, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand (if used).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent, the base, and the alkene via syringe.
-
Heat the reaction mixture to 100-140°C with stirring. The use of microwave irradiation can sometimes accelerate the reaction.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and acidify with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl halide.[9][10]
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (0.5-5 mol%)
-
Base (e.g., Et₃N, diisopropylamine, 2-4 equivalents)[9]
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne via syringe.[9]
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst residues.[9]
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.[11]
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[9]
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution at the Benzylic Position of 2-Bromo-5-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Bromo-5-fluorophenylacetic acid are valuable scaffolds in medicinal chemistry and drug discovery. The presence of the bromine atom at the benzylic position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This enables the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. The fluorine substituent on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions at the benzylic position of this compound derivatives. It is intended to serve as a practical guide for researchers in the synthesis and derivatization of this important class of compounds.
Reaction Mechanism and Workflow
Nucleophilic substitution at the benzylic position of this compound derivatives can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate. The benzylic carbocation intermediate in an S(_N)1 reaction is stabilized by resonance with the phenyl ring, while the primary nature of the benzylic carbon favors the concerted backside attack of an S(_N)2 mechanism.
General Reaction Scheme
Caption: General scheme for nucleophilic substitution.
Experimental Workflow
The general workflow for the synthesis, reaction, and purification of 2-substituted-5-fluorophenylacetic acid derivatives is outlined below.
Caption: General experimental workflow.
Quantitative Data for Nucleophilic Substitution Reactions
The following tables summarize quantitative data for representative nucleophilic substitution reactions at the benzylic position of this compound derivatives and analogous compounds.
Table 1: Nucleophilic Fluorination of α-Bromo Benzylacetic Acid Derivatives
| Entry | Substrate (Ester) | Fluorinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-bromo-2-phenylacetate | Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 | - | 68 |
| 2 | Methyl 2-bromo-2-(4-fluorophenyl)acetate | Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 | - | 75 |
| 3 | Methyl 2-bromo-2-(2-methoxyphenyl)acetate | Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 | - | 92 (gram scale) |
| 4 | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Et₃N·3HF / AgF | - | Acetonitrile | RT | - | 83 |
Data adapted from a study on α-carbonyl benzyl bromides, which are structurally similar to the target compounds.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination
This protocol is adapted from a method developed for the fluorination of α-bromo benzylacetates.[1][2]
Materials:
-
Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (8.0 equiv)
-
Potassium phosphate (K₃PO₄) (1.2 equiv)
-
Acetonitrile (solvent)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
To a stirred solution of methyl 2-bromo-5-fluorophenylacetate in acetonitrile, add K₃PO₄ and Et₃N·3HF at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 2-fluoro-5-fluorophenylacetate.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines (Adapted)
This is a general protocol adapted from standard procedures for the reaction of benzyl bromides with amines.
Materials:
-
Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile or Dimethylformamide (DMF) (solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-bromo-5-fluorophenylacetate and the amine in the chosen solvent.
-
Add the base (K₂CO₃ or Et₃N) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter the solid. If Et₃N was used, proceed to the next step.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution with Thiols (Adapted)
This is a general protocol adapted from standard procedures for the reaction of benzyl bromides with thiols.
Materials:
-
Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)
-
Thiol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv)
-
Acetonitrile or Tetrahydrofuran (THF) (solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
If using NaH, suspend it in THF and add the thiol dropwise at 0 °C. Stir for 30 minutes to form the thiolate. Then add a solution of methyl 2-bromo-5-fluorophenylacetate in THF.
-
If using K₂CO₃, dissolve the thiol and methyl 2-bromo-5-fluorophenylacetate in acetonitrile and add K₂CO₃.
-
Stir the reaction at room temperature or heat gently, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of 2-substituted-5-fluorophenylacetic acid have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development. Two notable targets are p38 MAP kinase and tyrosinase.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.
Caption: Inhibition of the p38 MAP Kinase pathway.
Tyrosinase Signaling Pathway
Tyrosinase is a key enzyme in melanin biosynthesis.[5] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.
Caption: Inhibition of the Tyrosinase pathway.
Conclusion
The benzylic position of this compound derivatives offers a versatile point for chemical modification through nucleophilic substitution reactions. The protocols and data presented herein provide a foundation for researchers to synthesize novel derivatives for various applications, particularly in the field of drug discovery. The ability to target key signaling pathways, such as the p38 MAP kinase and tyrosinase pathways, highlights the therapeutic potential of this compound class. Further exploration of different nucleophiles and reaction conditions will undoubtedly lead to the discovery of new molecules with enhanced biological activity.
References
- 1. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 2. WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 3. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-Bromo-5-fluorophenylacetic acid as a versatile starting material in the synthesis of various fluorinated heterocyclic compounds. The strategic placement of the bromo, fluoro, and acetic acid functionalities allows for a range of synthetic transformations, leading to the formation of valuable scaffolds for drug discovery and materials science.
Overview of Synthetic Strategies
This compound is a valuable building block for the synthesis of several classes of heterocyclic compounds, primarily through intramolecular cyclization strategies. The key is the initial conversion of the carboxylic acid group into other functional groups, such as amides or ketones, which can then participate in ring-forming reactions with the ortho-bromo substituent.
Two principal synthetic pathways are highlighted:
-
Synthesis of 5-Fluorooxindoles: This pathway involves the conversion of this compound to its corresponding acetamide, followed by an intramolecular C-N bond formation, typically via a copper- or palladium-catalyzed reaction.
-
Synthesis of 5-Fluorobenzofurans: This route requires the transformation of the starting material into a 1-(2-bromo-5-fluorophenyl)ethanone derivative. Subsequent intramolecular C-O bond formation leads to the benzofuran ring system.
Data Presentation
The following tables summarize the expected outcomes for the key synthetic steps, based on analogous reactions reported in the literature.
Table 1: Synthesis of Key Intermediates from this compound
| Intermediate | Reagents and Conditions | Expected Yield (%) | Notes |
| 2-(2-Bromo-5-fluorophenyl)acetamide | 1. SOCl₂, reflux2. NH₄OH, 0 °C to rt | 85-95 | Two-step, one-pot procedure. |
| 1-(2-Bromo-5-fluorophenyl)ethanone | 1. SOCl₂, reflux2. MeMgBr, THF, -78 °C to rt | 60-75 | Requires careful control of temperature. |
Table 2: Intramolecular Cyclization Reactions to Heterocyclic Products
| Product | Starting Intermediate | Catalyst/Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 5-Fluorooxindole | 2-(2-Bromo-5-fluorophenyl)acetamide | CuI, L-proline, K₂CO₃ | DMSO | 100-120 | 70-85 |
| 2-Methyl-5-fluorobenzofuran | 1-(2-Bromo-5-fluorophenyl)ethanone | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMF | 100-120 | 75-90 |
Experimental Protocols
Synthesis of 2-(2-Bromo-5-fluorophenyl)acetamide (Intermediate 1)
Reaction Scheme:
Caption: Synthesis of the acetamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Ammonium hydroxide (NH₄OH, 28-30%) (excess)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis of 5-Fluorooxindole
Reaction Scheme:
Caption: Intramolecular cyclization to 5-fluorooxindole.
Materials:
-
2-(2-Bromo-5-fluorophenyl)acetamide (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a reaction vessel, add 2-(2-Bromo-5-fluorophenyl)acetamide, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanone (Intermediate 2)
Reaction Scheme:
Caption: Synthesis of the ethanone intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Prepare the acyl chloride from this compound and thionyl chloride as described in section 3.1.
-
Dissolve the crude acyl chloride in anhydrous THF and cool the solution to -78 °C.
-
Add methylmagnesium bromide solution dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 2-Methyl-5-fluorobenzofuran
Reaction Scheme:
Caption: Intramolecular cyclization to 2-methyl-5-fluorobenzofuran.
Materials:
-
1-(2-Bromo-5-fluorophenyl)ethanone (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel, add 1-(2-Bromo-5-fluorophenyl)ethanone, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add anhydrous DMF and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Organometallic reagents such as methylmagnesium bromide are highly reactive and flammable; handle under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2-bromo-5-fluorophenylacetic acid. This versatile starting material, featuring both bromine and fluorine substitutions on the phenyl ring, serves as a valuable building block in medicinal chemistry. The presence of the carboxylic acid, bromo, and fluoro groups allows for a variety of chemical transformations to generate a diverse range of intermediates for drug discovery and development.
The protocols outlined below focus on two primary transformations of this compound: esterification to form methyl 2-(2-bromo-5-fluorophenyl)acetate and amide coupling to generate N-substituted 2-(2-bromo-5-fluorophenyl)acetamides. Additionally, the potential for subsequent Suzuki coupling reactions to introduce further molecular diversity is discussed.
Esterification of this compound
The methyl ester of this compound is a common intermediate, as the ester group can serve as a protecting group for the carboxylic acid or be a key feature in the final active pharmaceutical ingredient (API).
Experimental Protocol: Synthesis of Methyl 2-(2-bromo-5-fluorophenyl)acetate
This protocol is adapted from a general method for the esterification of o-bromophenylacetic acids[1].
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-bromo-5-fluorophenyl)acetate.
-
The crude product can be purified by silica gel column chromatography if necessary.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Methyl 2-(2-bromophenyl)acetate | o-Bromophenylacetic acid | H₂SO₄ (cat.) | Methanol | 30 min | 99% | Not specified | [1] |
Note: The yield for the target compound may vary and would require experimental optimization.
Amide Coupling of this compound
Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals. The following protocol describes a general method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.
Experimental Protocol: Synthesis of N-Aryl-2-(2-bromo-5-fluorophenyl)acetamide
This protocol is based on a standard procedure for amide bond formation using EDC[2].
Materials:
-
This compound
-
Aryl amine (e.g., 3-chloro-4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aryl amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 1M HCl and extract with dichloromethane.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data Summary:
| Product | Starting Materials | Coupling Agent | Base | Solvent | Reaction Time | Yield | Reference |
| 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | 4-Bromophenylacetic acid, 3-chloro-4-fluoroaniline | EDC·HCl | Triethylamine | Dichloromethane | 3 h | Not specified | [2] |
Note: Yields are dependent on the specific amine used and reaction conditions.
Suzuki Coupling for Further Diversification
The bromo-substituent on the phenyl ring of the intermediates derived from this compound provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups. The Suzuki coupling is typically performed on the ester derivative to avoid potential interference from the acidic proton of the carboxylic acid.
Conceptual Protocol: Suzuki Coupling of Methyl 2-(2-bromo-5-fluorophenyl)acetate
This conceptual protocol is based on general procedures for Suzuki coupling of aryl bromides[3][4].
Materials:
-
Methyl 2-(2-bromo-5-fluorophenyl)acetate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add methyl 2-(2-bromo-5-fluorophenyl)acetate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary for Analogous Reactions:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. | Time | Yield | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 12 h | 25-76% | [3] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | Not specified | Not specified | Not specified | [4] |
Visualizations
Experimental Workflow for Intermediate Synthesis
Caption: Synthetic routes from this compound.
Logical Relationship of Synthetic Transformations
Caption: Functional transformations of this compound.
References
- 1. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Reactions of 2-Bromo-5-fluorophenylacetic acid
These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromo-5-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed for researchers, scientists, and drug development professionals to ensure accurate reaction monitoring, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. The method separates compounds based on their hydrophobicity.
Data Presentation: HPLC Method Performance
The following table summarizes typical performance characteristics for a validated RP-HPLC method for the analysis of halogenated aromatic acids. This data is representative and may vary depending on the specific instrumentation and reaction matrix.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Precision (Intra-day RSD) | ≤ 2.0% |
| Precision (Inter-day RSD) | ≤ 5.0% |
| Accuracy (Recovery) | 95-105% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound from its reactants and products.
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolving it in the sample diluent. Working standards are prepared by serial dilution.
Procedure:
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the sample diluent to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 260 nm.[1]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 50% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 10 minutes.
-
Hold at 90% Mobile Phase B for 2 minutes.
-
Return to 50% Mobile Phase B in 1 minute.
-
Equilibrate at 50% Mobile Phase B for 3 minutes before the next injection.[1]
-
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the working standard solutions.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.
Data Presentation: GC Method Performance
The following table presents typical performance metrics for the GC analysis of organic acids after derivatization.
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Precision (RSD) | ≤ 10% |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 3 - 30 µg/mL |
Experimental Protocol: GC-FID/MS
Objective: To monitor the reaction by quantifying the derivatized form of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and an autosampler.
Materials:
-
Column: A mid-polarity capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Ethyl Acetate.
Procedure:
-
Sample Preparation (Derivatization):
-
Withdraw an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) and 100 µL of solvent.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
-
Data Analysis: Quantify the silylated derivative of this compound using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides real-time, non-invasive monitoring of chemical reactions, offering both structural and quantitative information.[2] The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly selective and sensitive tool for reaction monitoring, in addition to standard ¹H NMR.[2]
Data Presentation: NMR Method Suitability
| Feature | ¹H NMR | ¹⁹F NMR |
| Information | Structural & Quantitative | Structural & Quantitative |
| Selectivity | Can be complex with overlapping signals | Highly selective, clean baseline |
| Sensitivity | High (at high field) | Very high (close to ¹H) |
| Suitability | Good for overall reaction profile | Excellent for tracking the target molecule |
Experimental Protocol: In-situ Reaction Monitoring
Objective: To monitor the reaction kinetics and identify intermediates and products in real-time.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a suitable probe for both ¹H and ¹⁹F nuclei. An NMR flow cell can be used for online monitoring.[2]
Materials:
-
NMR Tube: Standard 5 mm NMR tube.
-
Deuterated Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A non-reactive compound with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
Procedure:
-
Reaction Setup:
-
The reaction is typically run directly in the NMR tube on a small scale.
-
Add the starting materials, deuterated solvent, and internal standard to the NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or by temperature change).
-
Acquire a series of ¹H and/or ¹⁹F NMR spectra at regular time intervals.[3]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signals corresponding to the starting material, products, and the internal standard.
-
Calculate the relative concentrations of the species over time to determine reaction kinetics. The change in the chemical shift of the fluorine signal can also provide information about the changing chemical environment.
-
References
Application Notes and Protocols for Green Chemistry Approaches in Reactions Involving 2-Bromo-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for greener synthetic transformations involving 2-bromo-5-fluorophenylacetic acid, a key building block in the development of pharmaceuticals and other fine chemicals. By employing principles of green chemistry, such as the use of aqueous solvent systems, microwave-assisted synthesis, and biocatalysis, these methods aim to reduce environmental impact, improve safety, and increase efficiency compared to traditional synthetic routes.
Green Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. This protocol describes a greener approach using an aqueous solvent system, which minimizes the use of volatile organic compounds (VOCs).
Application: Synthesis of biaryl derivatives of this compound, which are common scaffolds in medicinal chemistry.
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of deionized water and ethanol (e.g., 2:1 v/v, 15 mL).
-
To this suspension, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Entry | Arylboronic Acid | Solvent System | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | Water/Ethanol (2:1) | 2 | 4 | 92 |
| 2 | 3-cyanophenylboronic acid | Water/Ethanol (2:1) | 2 | 5 | 88 |
| 3 | 2-thienylboronic acid | Water/Ethanol (2:1) | 2 | 6 | 85 |
Note: The data presented is representative for Suzuki-Miyaura reactions of aryl bromides in aqueous media.
Experimental Workflow
Caption: Workflow for the green Suzuki-Miyaura cross-coupling reaction.
Microwave-Assisted Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. The use of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[1]
Application: Synthesis of substituted cinnamic acid derivatives from this compound, which can be valuable intermediates in drug discovery.
Experimental Protocol: Microwave-Assisted Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add triethylamine (1.5 mmol) and the alkene (1.2 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 1 M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Alkene | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Ethyl acrylate | 100 | 20 | 120 | 95 |
| 2 | Styrene | 100 | 25 | 120 | 91 |
| 3 | 1-Hexene | 100 | 30 | 120 | 87 |
Note: The data presented is representative for microwave-assisted Heck reactions of aryl bromides.[2]
Logical Relationship Diagram
Caption: Logical flow of the microwave-assisted Heck reaction.
Microwave-Assisted Direct Amidation
Direct amidation of carboxylic acids with amines is an atom-economical process that avoids the use of activating agents. Microwave assistance can facilitate this transformation in a solvent-free or high-boiling solvent system.[3]
Application: Synthesis of amide derivatives of this compound, a common functional group in bioactive molecules.
Experimental Protocol: Microwave-Assisted Amidation
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Boric acid (catalyst, optional)
-
High-boiling solvent (e.g., o-xylene, optional)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired amine (1.1 mmol).
-
For less reactive amines, a catalytic amount of boric acid (0.1 mmol, 10 mol%) can be added.
-
For solid reactants, a minimal amount of a high-boiling solvent like o-xylene can be added to ensure efficient heating. For liquid amines, the reaction can often be run neat.
-
Seal the vessel and irradiate in a microwave reactor at 150 °C for 30-60 minutes.
-
After cooling, dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Amine | Catalyst | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | None | 30 | 150 | 94 |
| 2 | Aniline | Boric Acid | 45 | 150 | 85 |
| 3 | Morpholine | None | 40 | 150 | 90 |
Note: The data is representative of microwave-assisted direct amidation reactions.
Experimental Workflow
Caption: Workflow for microwave-assisted direct amidation.
Biocatalytic Esterification
Enzymatic catalysis offers a highly selective and environmentally benign approach to organic synthesis. Lipases are commonly used for esterification reactions, operating under mild conditions and often without the need for organic solvents.[4]
Application: Synthesis of various esters of this compound, which can be used as prodrugs or for further synthetic modifications.
Experimental Protocol: Lipase-Catalyzed Esterification
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (3Å)
-
Solvent (e.g., hexane, or solvent-free)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing this compound (1.0 mmol) and the desired alcohol (3.0 mmol), add activated molecular sieves (approx. 100 mg).
-
The reaction can be run solvent-free if the alcohol is a liquid, or in a minimal amount of a non-polar solvent like hexane.
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C) in an incubator shaker for 24-72 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Wash the filtrate with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the ester product.
Quantitative Data Summary
| Entry | Alcohol | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol | 50 | 48 | >95 |
| 2 | Isopropanol | 60 | 72 | >90 |
| 3 | Benzyl alcohol | 60 | 60 | >92 |
Note: The data is representative for lipase-catalyzed esterification of carboxylic acids.
Logical Relationship Diagram
Caption: Logical flow of the biocatalytic esterification process.
References
- 1. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 2. mdpi.com [mdpi.com]
- 3. Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options [morressier.com]
- 4. Enhanced Biocatalytic Esterification with Lipase-Immobilized Chitosan/Graphene Oxide Beads | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Bromo-5-fluorophenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Bromo-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound from 2-bromo-5-fluorobenzyl bromide via the nitrile hydrolysis pathway is resulting in a low yield and a significant amount of a neutral byproduct. What is the likely side reaction and how can I minimize it?
A1: A common issue in the hydrolysis of nitriles to carboxylic acids is incomplete reaction, leading to the formation of the corresponding amide, 2-Bromo-5-fluorophenylacetamide, as a major byproduct.
Troubleshooting:
-
Prolonged Reaction Time: Ensure the hydrolysis is carried out for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed.
-
Harsher Reaction Conditions: If prolonged reaction time at a given temperature is ineffective, consider increasing the concentration of the acid or base used for hydrolysis or elevating the reaction temperature.
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. If one condition yields significant amounts of the amide, switching to the other may be beneficial.
| Parameter | Recommendation for Incomplete Hydrolysis |
| Reaction Time | Monitor by TLC; extend as necessary. |
| Reagent Conc. | Increase concentration of acid or base. |
| Temperature | Increase reaction temperature. |
| Method | Switch between acidic and basic hydrolysis. |
Q2: I am attempting the synthesis using a malonic ester route with 2-bromo-5-fluorobenzyl bromide and am observing a higher molecular weight impurity that is difficult to separate from my desired product. What is this impurity and how can I avoid it?
A2: A well-known side reaction in the malonic ester synthesis is dialkylation.[1] This occurs when the initially formed mono-alkylated malonic ester is deprotonated again and reacts with a second molecule of the alkyl halide, leading to a dialkylated product. This dialkylated intermediate will then be hydrolyzed and decarboxylated to yield 2,4-dibromo-1,5-difluoro-3-phenylpentanoic acid, a higher molecular weight impurity.
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess of the malonic ester relative to the 2-bromo-5-fluorobenzyl bromide to favor mono-alkylation.
-
Slow Addition of Alkyl Halide: Add the 2-bromo-5-fluorobenzyl bromide slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the alkyl halide, reducing the likelihood of a second alkylation event.
-
Choice of Base and Solvent: Using a bulky base or a less polar solvent can sometimes disfavor the second deprotonation and subsequent alkylation.
| Parameter | Recommendation to Avoid Dialkylation |
| Stoichiometry | Use a 1.1 to 1.5 molar excess of the malonate. |
| Addition Rate | Add 2-bromo-5-fluorobenzyl bromide dropwise. |
| Base | Consider bulkier bases like potassium tert-butoxide. |
| Solvent | Explore less polar aprotic solvents. |
Q3: My initial step, the bromination of 2-bromo-5-fluorotoluene to 2-bromo-5-fluorobenzyl bromide, is producing a mixture of products, including what appears to be a dibrominated species. How can I improve the selectivity of this reaction?
A3: The radical bromination of a methyl group on an aromatic ring can sometimes lead to over-bromination, resulting in the formation of a dibrominated product, 2-bromo-5-fluorobenzylidene bromide.
Troubleshooting:
-
Control of Brominating Agent: Use a controlled amount of the brominating agent, such as N-bromosuccinimide (NBS). Using a slight molar excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant formation of the dibrominated product occurs.
-
Initiator Concentration: Use a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Excess initiator can lead to uncontrolled reactions.
| Parameter | Recommendation for Selective Monobromination |
| NBS Equivalents | 1.05 - 1.1 equivalents |
| Reaction Monitoring | TLC or GC-MS |
| Initiator | Catalytic amount (e.g., 0.02-0.05 equivalents) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
Step 1: Radical Bromination of 2-bromo-5-fluorotoluene To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq). Reflux the mixture with irradiation from a light source until the starting material is consumed as monitored by TLC. Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 2-bromo-5-fluorobenzyl bromide can be purified by distillation or used directly in the next step.
Step 2: Cyanation of 2-bromo-5-fluorobenzyl bromide Dissolve the crude 2-bromo-5-fluorobenzyl bromide in a suitable solvent like ethanol or DMSO. Add sodium cyanide (1.2 eq) and heat the mixture. Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-bromo-5-fluorophenylacetonitrile.
Step 3: Hydrolysis of 2-bromo-5-fluorophenylacetonitrile To the crude nitrile, add a solution of aqueous sulfuric acid (e.g., 50% v/v).[2] Heat the mixture at reflux for several hours until the reaction is complete (as monitored by TLC). Cool the reaction mixture and pour it onto ice. The solid product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield pure this compound.
Visualization
Caption: Troubleshooting workflow for common side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-5-fluorophenylacetic Acid Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with the reaction products of 2-Bromo-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered when working with reaction products of this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Material: Residual this compound.
-
Reagent-based Impurities: Excess reagents from the reaction (e.g., coupling agents for amidation, or excess alcohol in esterification).
-
Byproducts of Side Reactions: These can include small amounts of regioisomers if the reaction conditions are not well-controlled, or products from the hydrolysis of esters or amides.
-
Solvent and Water: Residual solvents from the reaction or workup, and moisture.
Q2: What is a general approach for the initial purification of a crude reaction product derived from this compound?
A2: A standard and often effective initial purification strategy is a liquid-liquid extraction. For a neutral product like an ester or amide, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted this compound. This is typically followed by a wash with brine to remove residual water-soluble components. Further purification by recrystallization or column chromatography is usually necessary to achieve high purity.[1]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring purification. It allows you to visualize the separation of your desired product from impurities. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[2], and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the purity of the final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize ("oiling out") | The compound's melting point may be lower than the solvent's boiling point. The compound might be too soluble in the chosen solvent. | - Use a solvent with a lower boiling point or a mixture of solvents. - Ensure dissolution is at the lowest temperature necessary. - Try a different solvent system.[1] |
| No crystal formation upon cooling | The solution is not supersaturated. The compound is highly soluble even at low temperatures. | - Evaporate some solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath).[1] |
| Low recovery of the product | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | - Use the minimum amount of hot solvent for dissolution. - Cool the solution for a longer duration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Poor purity (colored crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. - A second recrystallization may be necessary.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC/column | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For normal phase silica gel chromatography, if the compounds are running too high (high Rf), decrease the polarity. If they are not moving from the baseline, increase the polarity. A common strategy is to use a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) and vary the ratio. |
| Compound is insoluble in the eluent | The chosen eluent is not a good solvent for your compound. | - Choose a different eluent system in which your compound is soluble. The solvent used to load the column should be as non-polar as possible to ensure a narrow band at the start of the purification. |
| Streaking of spots on TLC/column | The compound may be acidic or basic. The column may be overloaded. | - For acidic compounds like residual this compound, adding a small amount of acetic acid to the eluent can improve the peak shape. - For basic compounds, adding a small amount of triethylamine can help. - Ensure you are not loading too much crude material onto the column. |
| Cracks in the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with different solvents to find the ideal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[3]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Example Solvent Systems for Purification
| Purification Method | Product Type | Example Solvent System(s) | Notes |
| Recrystallization | Amide Derivative | Ethanol/Water, Toluene, Ethyl Acetate | The choice depends on the specific amide's polarity. |
| Recrystallization | Ester Derivative | Hexanes/Ethyl Acetate, Methanol | Lower polarity esters may crystallize well from hexanes. |
| Column Chromatography | Amide Derivative | Hexanes/Ethyl Acetate (e.g., 1:1 to 1:2) | A more polar eluent is typically needed compared to esters. |
| Column Chromatography | Ester Derivative | Hexanes/Ethyl Acetate (e.g., 4:1 to 2:1) | The exact ratio should be determined by TLC analysis. |
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-fluorophenylacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges with this substrate arise from its functional groups. The carboxylic acid can be deprotonated by the base, and the resulting carboxylate can coordinate to the palladium catalyst, potentially deactivating it.[1] Additionally, the electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide.
Q2: Is it necessary to protect the carboxylic acid group?
A2: While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent its interference with the catalytic cycle.[1] This adds extra steps to the synthesis (protection and subsequent deprotection), but it can significantly improve reaction outcomes.
Q3: If I choose not to protect the carboxylic acid, what is the best choice of base?
A3: When using the unprotected carboxylic acid, it is crucial to select a base that minimizes side reactions and catalyst inhibition. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[2][3] An additional equivalent of the base is typically required to neutralize the acidic proton of the carboxylic acid.
Q4: How does the fluorine substituent affect the reaction?
A4: The fluorine atom is an electron-withdrawing group, which generally makes the aryl bromide more reactive towards the initial oxidative addition step of the Suzuki catalytic cycle. This can be beneficial for the overall reaction rate.
Q5: What are the most common side reactions to look out for?
A5: Common side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain solvents (like alcohols) or bases.[4]
-
Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[4]
-
Protodeboronation: The boronic acid reacts with water or other protic sources to lose the boron group.
-
Decarboxylation: While less common under typical Suzuki conditions, the loss of CO₂ from the carboxylic acid can be a potential side reaction under certain conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Catalyst deactivation: The carboxylate from the deprotonated starting material may be inhibiting the palladium catalyst.[1] | 1. Protect the carboxylic acid as an ester. 2. Screen different palladium catalysts and ligands. Buchwald ligands can be effective for challenging substrates.[6] 3. Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2][3] |
| Inefficient transmetalation: The transfer of the organic group from the boron to the palladium may be slow. | 1. Ensure the boronic acid is of high quality. 2. Consider using a boronate ester (e.g., pinacol ester) which can have different reactivity and stability.[4] 3. The choice of base is critical for activating the boronic acid.[7] | |
| Reaction not going to completion | 1. Increase the reaction temperature. 2. Increase the reaction time and monitor by TLC or LC-MS. 3. Ensure thorough degassing of solvents to remove oxygen. | |
| Significant dehalogenation byproduct | Palladium-hydride formation: The palladium catalyst may be reacting with sources of hydride (e.g., solvent, base).[4] | 1. Switch to an aprotic solvent such as dioxane or toluene.[8] 2. Use a weaker base like K₂CO₃ or Cs₂CO₃.[2][3] |
| Significant homocoupling of boronic acid | Presence of oxygen: Oxygen can promote the homocoupling of boronic acids.[4] | 1. Ensure all solvents are thoroughly degassed before use. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or product: The reaction conditions may be too harsh. | 1. Lower the reaction temperature. 2. Screen different solvent and base combinations. |
Experimental Protocols
Protocol 1: Suzuki Coupling with Unprotected this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.[6]
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with Methyl 2-(2-bromo-5-fluorophenyl)acetate (Protected Carboxylic Acid)
Step 2a: Protection of the Carboxylic Acid
-
Dissolve this compound in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify if necessary.
Step 2b: Suzuki Coupling
Materials:
-
Methyl 2-(2-bromo-5-fluorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a reaction vessel, combine Methyl 2-(2-bromo-5-fluorophenyl)acetate, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up as described in Protocol 1.
-
Purify the resulting ester product.
Step 2c: Deprotection (Saponification)
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid product.
Data Presentation
The following tables provide illustrative data for the selection of reaction components. Actual yields are highly dependent on the specific boronic acid partner and reaction conditions.
Table 1: Comparison of Bases for Suzuki Coupling of Aryl Bromides
| Base | Typical Solvent | Catalyst/Ligand | General Yield Range | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Pd(OAc)₂/PPh₃ | Good to Excellent | A versatile and commonly used base.[7] |
| K₃PO₄ | Toluene/Water, Dioxane/Water | Pd(OAc)₂/SPhos | Good to Excellent | Often effective for challenging substrates.[6] |
| Cs₂CO₃ | Dioxane, Toluene | Pd₂(dba)₃/XPhos | Excellent | Highly effective but more expensive.[3] |
| NaOH | Toluene/Water | Pd(OAc)₂/PPh₃ | Variable | Strong base, can promote side reactions.[2] |
| Et₃N | DMF, Acetonitrile | Pd(PPh₃)₄ | Generally Lower | Organic bases are often less effective than inorganic bases.[3] |
Data compiled from multiple sources for illustrative purposes.[2][3][6][7]
Table 2: Common Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ | PPh₃ | General purpose for aryl bromides. |
| Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos) | Electron-rich and sterically hindered aryl halides. |
| Pd(PPh₃)₄ | None | Active catalyst, but can be sensitive to air. |
| PdCl₂(dppf) | dppf | Good for a broad range of substrates, including some heteroaryls. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
How to avoid dehalogenation of 2-Bromo-5-fluorophenylacetic acid during reactions
Welcome to the technical support center for 2-Bromo-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding dehalogenation during chemical reactions.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired removal of the bromine atom from this compound, is a common side reaction that can significantly lower the yield of your desired product. This guide provides troubleshooting steps to mitigate this issue in various common reactions.
Issue 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Palladium catalysts are highly effective for forming new bonds at the site of the bromine atom, but they can also catalyze the unwanted replacement of bromine with a hydrogen atom (hydrodehalogenation).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Catalyst/Ligand Choice | Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands.[1] These can promote the desired cross-coupling over dehalogenation. |
| Suboptimal Base | Avoid strong alkoxide bases (e.g., NaOt-Bu) if possible. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices to minimize dehalogenation.[1][2] |
| Unsuitable Solvent | Use aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1] Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation. |
| Presence of Water | While some water can be beneficial in Suzuki reactions, excessive amounts can be a proton source leading to dehalogenation.[1] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, try varying the water ratio. |
| High Reaction Temperature or Prolonged Reaction Time | High temperatures and long reaction times can favor dehalogenation.[2] Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time. |
| Oxygen in the Reaction Mixture | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can affect the catalyst's performance and lead to side reactions.[1] |
Issue 2: Dehalogenation during Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amide Coupling)
While less common than in cross-coupling reactions, certain reagents and conditions used to modify the carboxylic acid group can potentially affect the C-Br bond.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Employ mild conditions for esterification or amide coupling. For amide bond formation, consider using coupling reagents like DCC, EDC, or HATU at room temperature.[3] |
| Use of Strong Reducing Agents | If a reduction step is necessary elsewhere in the molecule, be aware that some reducing agents can cleave the C-Br bond. Catalytic hydrogenation with palladium on carbon is a known method for reductive dehalogenation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 5-fluorophenylacetic acid as a byproduct, which reduces the yield of the desired product and can complicate purification.[1][2][5]
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: You can detect dehalogenation by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will likely have a different Rf value than your starting material and desired product.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated byproduct.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new aromatic proton signal in place of the carbon-bromine bond.[2]
Q3: Should I protect the carboxylic acid group before running a cross-coupling reaction?
A3: Protecting the carboxylic acid group is often a good strategy. The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in cross-coupling reactions. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester) is a common protective measure.[4][6]
Q4: What are some suitable protecting groups for the carboxylic acid?
A4: Common protecting groups for carboxylic acids include:
-
Esters (Methyl, Ethyl, Benzyl, t-Butyl): These are widely used and can be removed under various conditions (e.g., base or acid hydrolysis, hydrogenolysis for benzyl esters).[4][6]
-
Oxazolines: These can protect the carboxylic acid and can be hydrolyzed back to the acid.[4]
-
dM-Dim (1,3-dithian-2-yl-methyl): This is an option for orthogonal protection as it can be removed under nearly neutral oxidative conditions.[7]
Q5: Which palladium catalyst is best for minimizing dehalogenation in a Suzuki-Miyaura coupling?
A5: While the optimal catalyst is substrate-dependent, catalyst systems using bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of pre-catalysts like XPhos Pd G2, have been shown to be effective in minimizing dehalogenation for aryl bromides.[1][2]
Data Summary: Conditions to Minimize Dehalogenation in Suzuki-Miyaura Coupling
The following table summarizes general reaction parameters that can be optimized to reduce the incidence of dehalogenation in Suzuki-Miyaura coupling reactions involving aryl bromides.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos)[1] | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands can accelerate reductive elimination to form the desired product. |
| Base | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2] | Strong alkoxide bases (NaOEt, KOtBu)[2] | Strong bases can act as hydride donors, leading to dehalogenation.[2] |
| Solvent | Aprotic (Dioxane, THF, Toluene)[1] | Protic (Alcohols) | Protic solvents can be a source of protons for the dehalogenation side reaction.[1] |
| Temperature | Lowest effective temperature | High temperatures[2] | Higher temperatures can increase the rate of the undesired dehalogenation pathway. |
| Atmosphere | Inert (Nitrogen or Argon) | Presence of Oxygen | Thoroughly degassing the reaction mixture is crucial for catalyst stability and performance.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide, such as the ester of this compound, with an arylboronic acid, employing a catalyst system known to reduce dehalogenation.
Materials:
-
Ester of this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed vial, add the ester of this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd₂(dba)₃ and SPhos to the vessel.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Decision-Making Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction conditions to avoid dehalogenation of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in 2-Bromo-5-fluorophenylacetic acid starting material
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylacetic acid. The focus is on identifying, controlling, and managing impurities in this starting material to ensure the quality and safety of subsequent manufacturing processes and final products.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in Active Pharmaceutical Ingredients (APIs) and starting materials are broadly classified into three categories according to ICH guidelines.[1] For this compound, you may encounter:
-
Organic Impurities: These are the most common and include starting materials, by-products from the synthesis, intermediates, and degradation products.[1] Specific examples could be positional isomers (e.g., 3-Bromo-5-fluorophenylacetic acid), precursors like benzyl cyanide derivatives, or products of side-reactions.[4]
-
Inorganic Impurities: These can include reagents, catalysts (like palladium from Suzuki coupling reactions), inorganic salts, and heavy metals.[1][2]
-
Residual Solvents: Trace amounts of solvents used during the synthesis and purification process (e.g., toluene, methanol, hexane, carbon tetrachloride) may remain in the final product.[1][5][6]
Q2: Why is it critical to control impurities in this starting material?
A2: Controlling impurities is fundamental to ensuring the safety, efficacy, and quality of the final drug product.[2] Unwanted chemicals can be toxic, even at low concentrations, or they can react with the active ingredient, reducing its therapeutic effect and stability.[2][3] Regulatory agencies have strict guidelines (e.g., ICH Q3A and Q3B) that set thresholds for reporting, identifying, and qualifying impurities.[2]
Q3: What are the primary sources of these impurities?
A3: Impurities can be introduced at various stages of the manufacturing process.[2] Key sources include:
-
Starting Materials and Reagents: The quality of the raw materials used in the synthesis directly impacts the purity of the final product.[3]
-
Manufacturing Process: Side reactions, incomplete reactions, or variations in reaction conditions like temperature and pH can generate by-products.[1]
-
Degradation: The product may degrade during manufacturing or storage, forming new impurities.[7]
-
Environmental Contamination: Contaminants from the manufacturing environment can be introduced if not properly controlled.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis and use of this compound.
Problem 1: An unknown peak is observed during HPLC analysis of a new batch.
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review Synthesis Route: Examine the synthetic pathway for potential side reactions or unreacted intermediates that could correspond to the unknown peak's retention time.[1] 2. Characterize the Impurity: Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weight of the unknown peak. This can provide clues to its identity.[1][2] 3. NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for positive identification.[8] |
| Degradation Product | 1. Conduct Stress Testing: Subject a reference sample to heat, light, acid, and base to see if the unknown peak is generated, indicating a degradation product. 2. Check Storage Conditions: Ensure the material has been stored correctly (e.g., at room temperature as specified for many commercial grades).[9][10] |
| Contamination | 1. Analyze Solvents and Reagents: Check the purity of all solvents and reagents used in the analytical method. 2. System Blank: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system itself. |
Problem 2: The material has a lower melting point than specified.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Confirm Purity: A depressed melting point is a classic indicator of impurity.[11] Quantify the purity using a primary analytical method like HPLC or quantitative NMR (qNMR). 2. Identify Impurities: Follow the steps in "Problem 1" to identify the impurities, as their nature will determine the appropriate purification strategy. |
| Residual Solvent | 1. Perform GC Analysis: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify any residual solvents.[1][2] 2. Drying: If solvents are present, dry the material under a vacuum at a suitable temperature to remove them. |
Problem 3: Batch-to-batch variability is affecting reaction yield.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Impurity Profile | 1. Comprehensive Analysis: Perform a detailed impurity profile for each batch using HPLC and/or GC-MS.[2] 2. Set In-house Specifications: Based on the analysis, establish stricter specifications for incoming raw materials.[3] This includes setting limits for specific, known impurities. |
| Reactive Impurities | 1. Identify Problematic Impurities: An impurity may be interfering with your reaction. Use the analytical data to correlate the presence of specific impurities with lower yields. 2. Purification: Implement a purification step like recrystallization or column chromatography to remove the problematic impurity before use.[1] |
Impurity Thresholds & Data
The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds. While specific limits depend on the final drug product and its dosage, the general thresholds for reporting, identification, and qualification are summarized below.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Data derived from ICH Q3A/B guidelines. |
Key Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is commonly used to separate and quantify organic impurities.[1]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution (e.g., start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
-
Calculate purity by the area percent method, assuming all components have a similar response factor.
-
Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC-MS)
This protocol is designed to detect and identify volatile impurities like residual solvents.[1]
-
System Preparation:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode, 220°C.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Detector: Mass Spectrometer (MS) scanning from 35-350 amu.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and heat at 80°C for 15 minutes before injection.
-
-
Analysis:
-
Inject 1 mL of the headspace gas.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing impurities.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. calpaclab.com [calpaclab.com]
- 11. moravek.com [moravek.com]
Troubleshooting low yields in amidation of 2-Bromo-5-fluorophenylacetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the amidation of 2-Bromo-5-fluorophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very low or no formation of my desired amide product. What are the likely causes and how can I fix this?
Low to no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
-
Ineffective Carboxylic Acid Activation: The first step in most amidation reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.
-
Poor Nucleophilicity of the Amine: The amine used in the reaction may not be sufficiently nucleophilic to attack the activated carboxylic acid intermediate, especially if it is sterically hindered or has electron-withdrawing groups.
-
Solution: Increase the reaction temperature to provide more energy for the reaction to overcome the activation barrier. You can also consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
-
-
Degradation of Reagents: Coupling agents, especially carbodiimides and uronium/aminium salts, can be sensitive to moisture and may degrade over time.
-
Solution: Ensure that all reagents are fresh and anhydrous. Solvents should be properly dried before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
Q2: My reaction has stalled, and I see a significant amount of unreacted this compound and/or amine in the reaction mixture. What should I do?
Incomplete conversion is a sign that the reaction is not going to completion. Here are some troubleshooting steps:
-
Insufficient Coupling Reagent or Base: The stoichiometry of your reagents is crucial.
-
Solution: Ensure you are using a slight excess of the coupling agent (e.g., 1.1-1.5 equivalents) and the base (e.g., 2-3 equivalents), especially if your amine is used as a salt.
-
-
Salt Formation: An acid-base reaction between the carboxylic acid and the amine can form a salt, which is unreactive under standard coupling conditions.
-
Solution: Elevating the reaction temperature can often overcome this salt formation.[5]
-
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate technique like TLC or LC-MS and allow it to run for a longer period if necessary.
-
Q3: I am getting my desired product, but it is accompanied by several impurities. What are the potential side reactions?
The formation of side products is a common challenge in amidation reactions. For this compound, potential side reactions include:
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.
-
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1]
-
-
Racemization: If your amine or carboxylic acid is chiral, racemization can be a significant issue, especially under harsh basic conditions or with certain coupling agents.
-
Solution: Use coupling agents known for low racemization, such as HATU or COMU. The addition of HOBt or HOAt when using carbodiimides also helps to suppress racemization.[1]
-
-
Side Reactions Involving Halogen Substituents: While generally stable, the bromo substituent on the aromatic ring could potentially participate in side reactions under certain conditions, such as with strong bases or catalysts at high temperatures, although this is less common in standard amidations.
-
Solution: Stick to milder reaction conditions where possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of the bromo and fluoro substituents on the amidation of this compound?
The bromo and fluoro groups are electron-withdrawing. This has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the halogens makes the carboxylic acid proton more acidic.
-
Electronic Effect on Reactivity: Phenylacetic acids with weak electron-withdrawing groups, such as chloro, have been shown to give good to excellent yields in direct amidation reactions.[5] While strong electron-withdrawing groups like nitro can sometimes lead to moderate yields, the combined effect of bromo and fluoro is not expected to significantly hinder the reaction under standard coupling conditions.[5]
Q2: Which coupling agents are most effective for the amidation of this compound?
The choice of coupling agent is critical for achieving high yields. Here is a comparison of commonly used coupling agents:
| Coupling Agent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Readily available, cost-effective. | Can lead to N-acylurea formation and racemization.[1] |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization.[2] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, BOP | Very efficient, especially for sterically hindered substrates.[2] | Can be more difficult to remove byproducts. |
For a challenging substrate, starting with a carbodiimide like EDC in combination with an additive like HOBt is a good first choice. If yields are low, moving to a more powerful uronium salt like HATU is recommended.
Q3: What are the optimal reaction conditions for this amidation?
Optimal conditions will depend on the specific amine being used. However, here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |
| Temperature | 0 °C to room temperature, or heating if necessary | Starting at a lower temperature can minimize side reactions. Heating may be required for less reactive partners. |
| Base | DIPEA or Triethylamine | Non-nucleophilic bases that effectively scavenge the acid produced during the reaction. |
| Stoichiometry | 1.0 eq. Acid, 1.1-1.2 eq. Amine, 1.1-1.2 eq. Coupling Agent, 2-3 eq. Base | A slight excess of the amine and coupling agent ensures complete consumption of the limiting reagent (the acid). |
Q4: How can I monitor the progress of the amidation reaction?
Regular monitoring of the reaction is essential to determine the endpoint and prevent the formation of byproducts. The two most common methods are:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product to confirm its identity and the relative amounts of reactants and products.
Experimental Protocols
Below are detailed protocols for two common amidation methods that can be adapted for this compound.
Protocol 1: Amidation using EDC and HOBt
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 eq.) to the mixture.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Amidation using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up the reaction as described in Protocol 1.
Visualizations
Caption: A general experimental workflow for the amidation of this compound.
References
Impact of solvent choice on the reactivity of 2-Bromo-5-fluorophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 2-Bromo-5-fluorophenylacetic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule due to the carboxylic acid group, but also possesses significant nonpolar character from the substituted benzene ring. It typically exhibits good solubility in polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), as well as in polar protic solvents like alcohols (methanol, ethanol). Its solubility in nonpolar solvents such as toluene or hexane is limited but can be increased with heating.
Q2: How does the choice between a protic and an aprotic solvent affect reactions involving the carboxylic acid group?
A2: The solvent's ability to hydrogen bond is critical.
-
Protic Solvents (e.g., methanol, water) can solvate and stabilize the carboxylate anion, which can be beneficial for certain reactions. However, in reactions where the carboxylate group itself is the nucleophile, this stabilization can decrease its reactivity. In esterification reactions, protic solvents like alcohols can also act as reagents.
-
Aprotic Solvents (e.g., THF, DMF, acetonitrile) do not hydrogen-bond as strongly with the carboxylate group. Polar aprotic solvents are often preferred for reactions where a "naked" or more reactive carboxylate anion is desired, for instance, in nucleophilic attack scenarios.
Q3: I am observing no reaction or a very slow reaction. Could the solvent be the primary cause?
A3: Yes, the solvent is a common cause for failed or slow reactions. Key issues to check include:
-
Poor Solubility: One or more of your reagents may not be sufficiently dissolved in the chosen solvent at the reaction temperature.
-
Solvent-Mechanism Mismatch: The solvent may be stabilizing a reagent or intermediate in a way that disfavors the desired reaction mechanism. For example, using a polar protic solvent can significantly slow down an SN2 reaction by solvating the nucleophile.[1][2]
-
Solvent Purity: The presence of impurities, particularly water in anhydrous reactions like Grignard reagent formation, can quench the reaction entirely.[3]
-
Solvent Reactivity: The solvent itself may be reacting with one of your reagents. For example, using an alcohol solvent in a reaction with a strong base will result in deprotonation of the alcohol.
Q4: Can the solvent choice influence side reactions like decarboxylation?
A4: While this compound is relatively stable, elevated temperatures required for some reactions can promote side reactions. The choice of solvent can play a role. High-boiling point polar aprotic solvents like DMF or DMSO, while excellent for ensuring solubility, can sometimes facilitate thermal decomposition or decarboxylation if the reaction is heated for prolonged periods. It is crucial to monitor reaction temperatures carefully.
Section 2: Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Possible Cause: Inefficient transmetalation or reductive elimination steps in the catalytic cycle. The solvent system is critical for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the interaction between the organoboron species and the palladium complex.[4][5]
-
Troubleshooting Steps:
-
Solvent System: A mixture of a nonpolar organic solvent and water is common for Suzuki couplings.[6] If a Toluene/Water system is failing, consider switching to 1,4-Dioxane/Water or THF/Water. These more polar organic solvents can improve the solubility of all components.
-
Base and Solvent Compatibility: Ensure your base is soluble, even partially, in the chosen solvent system. For bases like potassium phosphate, a solvent system containing water is often necessary.[6]
-
Degassing: Oxygen can deactivate the palladium catalyst, leading to side reactions like the homocoupling of the boronic acid.[7] Ensure the solvent is thoroughly degassed with nitrogen or argon before adding the catalyst.
-
Issue 2: Poor reactivity in a Sonogashira coupling.
-
Possible Cause: The Sonogashira reaction is sensitive to the solvent environment, which must effectively dissolve the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base.[8]
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents are often effective. While THF is common, DMF can be used to increase the reaction temperature and improve the solubility of reactants, which can be beneficial for less reactive aryl bromides.[8][9]
-
Base: The choice of base and its solubility is linked to the solvent. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used and can sometimes serve as the solvent or co-solvent.[10]
-
Copper-Free Conditions: If side reactions involving the copper catalyst are suspected, consider a copper-free Sonogashira protocol. These often require specific ligands and may have different optimal solvent requirements, frequently favoring polar solvents.[11][12]
-
Issue 3: Buchwald-Hartwig amination fails with a specific amine.
-
Possible Cause: The polarity of the solvent affects the solubility of the palladium-amido intermediate and the rate of reductive elimination.[13]
-
Troubleshooting Steps:
-
Solvent Polarity: Relatively non-polar, high-boiling solvents like toluene or dioxane are standard.[14] If solubility is an issue, especially with more polar amines or additives, THF can be an alternative.
-
Base Selection: The base (e.g., NaOt-Bu, Cs₂CO₃) must be sufficiently reactive but not cause substrate or product degradation. The solvent must be compatible with the strong bases used. Toluene and dioxane are generally robust choices.[14][15]
-
Esterification of the Carboxylic Acid Group
Issue: Low yield in a Fischer esterification reaction with an alcohol.
-
Possible Cause: The reaction is an equilibrium. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.
-
Troubleshooting Steps:
-
Azeotropic Water Removal: Use a nonpolar solvent like toluene or hexane that forms an azeotrope with water. By using a Dean-Stark apparatus, water can be physically removed from the reaction mixture, driving the equilibrium towards the product.[16]
-
Solvent as Reagent: Use the alcohol reactant as the solvent. This large excess of one reagent shifts the equilibrium towards the products. This is most practical for simple, inexpensive alcohols like methanol or ethanol.
-
Grignard Reagent Formation
Issue: The reaction to form the Grignard reagent from the aryl bromide will not initiate.
-
Possible Cause: Grignard reagents are extremely reactive towards protic substances, especially water. The solvent must be strictly anhydrous.[3][17]
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly opened anhydrous diethyl ether or THF from a sealed bottle. Solvents from bottles that have been opened previously may have absorbed atmospheric moisture. Do not use protic solvents.[18]
-
Glassware: All glassware must be rigorously dried, for instance, by flame-drying under vacuum or oven-drying overnight, and assembled while hot under an inert atmosphere (nitrogen or argon).[19]
-
Initiation: If the reaction is still sluggish, adding a small crystal of iodine can help activate the magnesium surface.[18]
-
Section 3: Data Presentation
The following tables provide a summary of how solvent choice can impact common reactions with substrates analogous to this compound. Yields are highly dependent on the specific substrate, catalyst, and conditions used.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides
| Solvent System | Base | Typical Temperature (°C) | General Outcome |
| Toluene / H₂O (4:1) | K₂CO₃ | 80-100 | Good for many substrates, but may have solubility issues with polar reagents.[6] |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 80-100 | Excellent for a broad range of substrates due to higher polarity.[6] |
| THF / H₂O (4:1) | Cs₂CO₃ | 65-70 | Milder conditions, but lower boiling point limits reaction temperature. |
| DMF | K₂CO₃ | 100-120 | Good for poorly soluble substrates and less reactive bromides. |
Table 2: Solvent Effects on Nucleophilic Fluorination of α-Bromo Esters
| Solvent | Reagent System | Temperature (°C) | General Outcome |
| Acetonitrile (MeCN) | Et₃N·3HF / K₃PO₄ | 80 | Good yields, generally effective for SN1 type reactions.[20] |
| DME | Et₃N·3HF / K₃PO₄ | 80 | Lower yields compared to MeCN for some substrates.[20] |
| DMF | Et₃N·3HF / K₃PO₄ | 80 | Can lead to lower yields, potentially due to side reactions at high temp.[20] |
| MeCN | AgF / Et₃N·3HF | Room Temp. | Effective for promoting fluorination under milder conditions.[20] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling the inert gas through it for 20 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 5: Mandatory Visualizations
Caption: A troubleshooting workflow for common reaction failures.
Caption: A decision tree for selecting a solvent in a Suzuki coupling.
Caption: The role of solvent in a generic cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. books.lucp.net [books.lucp.net]
- 9. rsc.org [rsc.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 2-Bromo-5-fluorophenylacetic acid
Welcome to the technical support center for the cross-coupling of 2-Bromo-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for various cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its structural features:
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the basic reagents typically used in cross-coupling reactions, necessitating the use of excess base. The resulting carboxylate salt can also have poor solubility in common organic solvents, potentially slowing down the reaction.[1] In some cases, protecting the carboxylic acid as an ester may be a safer approach to avoid potential side reactions like strange C-H activations.[1]
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl bromide, affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. This may require careful selection of electron-rich ligands to facilitate the reaction.
-
Potential for Decarboxylation: Phenylacetic acid derivatives can be prone to decarboxylation (loss of CO2) under certain reaction conditions, especially at elevated temperatures, leading to undesired byproducts.[2][3][4]
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several powerful palladium-catalyzed reactions can be employed to modify this substrate:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with a wide range of aryl and vinyl boronic acids or esters.
-
Heck Reaction: Useful for C-C bond formation with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes.[3][5]
-
Buchwald-Hartwig Amination: A versatile method for forming carbon-nitrogen (C-N) bonds with various primary and secondary amines.
Q3: Do I need to protect the carboxylic acid group before starting the cross-coupling reaction?
A3: Not necessarily, but it is a key consideration. Performing the reaction on the free acid is possible but requires careful optimization of the base and solvent system to ensure solubility and minimize side reactions. Using at least two equivalents of base is necessary to neutralize the carboxylic acid and facilitate the catalytic cycle. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can simplify the reaction by improving solubility in organic solvents and avoiding complications with the acidic proton. However, this adds extra steps to your synthesis (protection and deprotection).
Q4: How does the fluorine atom affect catalyst selection?
A4: The electron-withdrawing fluorine atom can make the aryl bromide more reactive towards oxidative addition. However, it can also impact the subsequent steps of the catalytic cycle. Generally, for electron-deficient aryl halides, electron-rich and bulky phosphine ligands are beneficial as they can accelerate the oxidative addition step.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient aryl bromides like the target molecule, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific transformation.[6] |
| Base Incompatibility | The base may not be strong enough, or it may be causing solubility issues. For reactions with the free carboxylic acid, stronger bases like K₃PO₄ or Cs₂CO₃ are often required in excess. If solubility is an issue, consider switching to a different solvent system or protecting the carboxylic acid. |
| Poor Substrate Solubility | The carboxylate salt of the starting material may not be soluble in the reaction solvent. Try different solvent combinations (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[1] |
| Low Reaction Temperature | Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential decarboxylation at very high temperatures. |
| Side Reactions | Unwanted side reactions like hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner can consume starting materials. Optimizing the catalyst, ligand, and reaction conditions can help to minimize these. |
Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Suggested Solution |
| Debrominated Starting Material | Hydrodehalogenation is a common side reaction, often caused by β-hydride elimination from the palladium intermediate or reaction with trace water. | Use a bulkier ligand to favor reductive elimination over β-hydride elimination. Ensure anhydrous reaction conditions. |
| Homocoupled Product | Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. | For Suzuki reactions, ensure slow addition of the boronic acid or use a different base. For Sonogashira, copper-free conditions can sometimes reduce alkyne homocoupling. |
| Decarboxylated Product | The phenylacetic acid moiety is susceptible to losing CO₂, especially at high temperatures. | Try to run the reaction at a lower temperature if possible. If high temperatures are required, consider protecting the carboxylic acid as an ester. |
Catalyst and Ligand Selection Guide
The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction being performed. Below is a summary of commonly used systems for related substrates.
| Reaction Type | Palladium Source | Recommended Ligands | Typical Base | Common Solvents | Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | 70-95 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 60-85 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, Diisopropylamine | THF, DMF | 75-90 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-98 |
Note: The yield ranges provided are representative for cross-coupling reactions of similar substituted aryl bromides and may vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols (General Procedures for Analogous Substrates)
Suzuki-Miyaura Coupling (General Protocol)
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for a typical cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for 2-Bromo-5-fluorophenylacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of unreacted 2-Bromo-5-fluorophenylacetic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to remove unreacted this compound after a reaction?
A1: The most common and effective method is a liquid-liquid extraction using a mild aqueous base. This procedure, often referred to as an acid-base extraction, converts the acidic this compound into its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase and can thus be separated from the desired neutral or basic organic product, which remains in the organic phase.
Q2: Which basic solution should I use for the extraction?
A2: The choice of base depends on the stability of your product to basic conditions.
-
Saturated sodium bicarbonate (NaHCO₃) solution: This is the most commonly recommended choice as it is a weak base and is sufficient to deprotonate the carboxylic acid without causing the hydrolysis of sensitive functional groups, such as esters, in your product.
-
Sodium carbonate (Na₂CO₃) solution: This is a slightly stronger base than sodium bicarbonate and can also be used.
-
Dilute sodium hydroxide (NaOH) solution: This is a strong base and should be used with caution, as it can potentially hydrolyze esters or other base-sensitive functional groups in your desired product. It is generally only recommended if your product is stable to strong bases and the acidic starting material is difficult to remove with weaker bases.
Q3: How do I perform the acid-base extraction?
A3: After your reaction is complete, the typical procedure is as follows:
-
Quench the reaction if necessary and remove any volatile solvents under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add the aqueous basic solution (e.g., saturated sodium bicarbonate).
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup, especially when using bicarbonate or carbonate solutions due to the formation of carbon dioxide gas.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the washing step with the basic solution one or two more times to ensure complete removal of the acidic starting material.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent to obtain your purified product.
Q4: How can I confirm that all the this compound has been removed?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. Spot the crude reaction mixture, the organic layer after each wash, and a standard of the starting material on a TLC plate. The disappearance of the spot corresponding to this compound in the organic layer indicates its successful removal.
Q5: What should I do if an emulsion forms during the extraction?
A5: Emulsions are a common issue during extractions. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution).
-
Filter the entire mixture through a pad of Celite®.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the work-up to remove unreacted this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is found in the aqueous layer along with the starting material. | The product may have acidic functionalities or is partially water-soluble. | Carefully re-acidify the combined aqueous layers with dilute HCl to a pH of approximately 2-3. This will protonate the this compound, making it less soluble in water. Then, extract the aqueous layer with an organic solvent to recover your product if it is neutral. If your product is also acidic, alternative purification methods like column chromatography may be necessary. |
| The acidic starting material is still present in the organic layer after multiple washes. | The basic washes were not effective enough. The pH of the aqueous layer was not high enough to deprotonate the acid completely. | Use a stronger base (e.g., dilute NaOH) if your product is stable under these conditions. Ensure you are using a sufficient volume of the basic solution and that the shaking is adequate (but gentle enough to avoid emulsions). |
| A solid precipitates at the interface of the organic and aqueous layers. | The carboxylate salt of the starting material may have limited solubility in the aqueous phase, or your product may be precipitating. | Add more water to dissolve the salt. If the solid is your product, you may need to use a different solvent system or consider filtration as a purification step. |
| Low recovery of the desired product. | The product may be partially soluble in the aqueous wash solutions. The product may have been lost during transfers. | Minimize the number of washes. Back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. Ensure careful transfers between glassware. |
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective work-up procedure.
| Property | Value | Notes |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.03 g/mol | |
| Appearance | White to off-white solid | |
| pKa (estimated) | ~3.9 | The pKa of phenylacetic acid is 4.31. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity, thus lowering the pKa. This estimated value suggests that a weak base like sodium bicarbonate (the pKa of carbonic acid is 6.35) is sufficient for deprotonation. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone. | Its low water solubility in its protonated form and high water solubility of its carboxylate salt form the basis for the extraction work-up. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol describes a standard procedure for removing unreacted this compound from a reaction mixture where the desired product is a neutral organic compound.
Caption: Workflow for a general acid-base extraction.
-
Solvent Evaporation: If the reaction was performed in a volatile solvent, remove it using a rotary evaporator.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer: Transfer the solution to a 250 mL separatory funnel.
-
First Basic Wash: Add 50 mL of a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Layer Separation: Allow the layers to separate. The organic layer should be the upper layer if using ethyl acetate. Drain the lower aqueous layer.
-
Second Basic Wash: Repeat the wash of the organic layer with another 50 mL of saturated sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with 50 mL of brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, now free of the acidic starting material.
Protocol 2: Work-up for an Amide Coupling Reaction
This protocol is a specific example for the work-up of an amide coupling reaction between this compound and an amine, where excess acidic starting material needs to be removed.
Caption: Work-up workflow for an amide coupling reaction.
-
Dilution: Upon completion of the reaction, dilute the reaction mixture with ethyl acetate (e.g., 3 volumes of the reaction solvent).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl. This step removes any unreacted amine starting material.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove the unreacted this compound.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further Purification: If the product is not pure at this stage, further purification by column chromatography or recrystallization may be required.
Signaling Pathways and Logical Relationships
The decision-making process for choosing the appropriate work-up procedure can be visualized as a logical workflow.
Caption: Decision tree for selecting a basic wash reagent.
Validation & Comparative
A Comparative Guide to 2-Bromo-5-fluorophenylacetic Acid and 2-Bromo-3-fluorophenylacetic Acid in Synthesis
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and purification protocols.
| Property | 2-Bromo-5-fluorophenylacetic acid | 2-Bromo-3-fluorophenylacetic acid |
| CAS Number | 739336-26-6[1] | 958454-33-6[2] |
| Molecular Formula | C₈H₆BrFO₂[3][4] | C₈H₆BrFO₂[2] |
| Molecular Weight | 233.03 g/mol [3][4] | 233.04 g/mol [2] |
| Appearance | White to off-white solid | Off-white to white solid |
| Purity | Typically ≥96-98%[3][4] | Typically >98%[2] |
Synthesis and Reactivity Profile
Both this compound and 2-Bromo-3-fluorophenylacetic acid are valued for the synthetic handles provided by the bromine, fluorine, and carboxylic acid functionalities. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. The carboxylic acid moiety readily participates in amide bond formation, a cornerstone of medicinal chemistry.
The relative positions of the bromo and fluoro substituents can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the molecule. While quantitative comparative data is lacking, general principles of organic chemistry suggest that the electronic effects of the fluorine atom (inductive withdrawal vs. mesomeric donation) will differ depending on its position relative to the bromine and the site of reaction, potentially leading to variations in reaction rates and yields.
Applications in Medicinal Chemistry
Bromo- and fluorinated phenylacetic acids are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.
This compound has been utilized in the development of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.
2-Bromo-3-fluorophenylacetic acid is described as a valuable building block for constructing complex molecules for drug discovery, with particular applications in targeting central nervous system disorders and inflammatory conditions.[5] Its utility is highlighted by the selective reactivity of its bromo and fluoro substituents in cross-coupling reactions.[5]
A notable example of the application of a bromofluorophenyl moiety is in the synthesis of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][6][7] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.
Experimental Protocols
Detailed experimental protocols for key synthetic transformations involving these building blocks are provided below. These protocols are based on established methodologies and can be adapted for specific substrates.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol describes a typical palladium-catalyzed cross-coupling of a bromo-fluorophenylacetic acid with a boronic acid.
Materials:
-
This compound OR 2-Bromo-3-fluorophenylacetic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the bromo-fluorophenylacetic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Bond Formation (General Protocol)
This protocol outlines the formation of an amide bond from the carboxylic acid moiety.
Materials:
-
This compound OR 2-Bromo-3-fluorophenylacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)
-
Base (e.g., DIPEA, triethylamine) (2.0 equiv)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the bromo-fluorophenylacetic acid in the chosen solvent in a reaction vessel.
-
Add the coupling agent and the base, and stir for a few minutes.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic utility of these building blocks and a potential signaling pathway they might influence.
Caption: General synthetic transformations of bromo-fluorophenylacetic acids.
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of GSK'963.
Conclusion
Both this compound and 2-Bromo-3-fluorophenylacetic acid are valuable and versatile building blocks in organic synthesis, particularly for the development of novel therapeutics. The choice between these two isomers will likely depend on the specific synthetic route, the desired electronic properties of the target molecule, and the availability of starting materials. While a direct quantitative comparison of their reactivity is not currently available, the information and protocols provided in this guide offer a solid foundation for researchers to incorporate these synthons into their research and development programs. Further empirical studies are warranted to fully elucidate the subtle differences in reactivity between these two isomers.
References
- 1. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenylacetic Acid and 2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key halogenated phenylacetic acid building blocks: 2-Bromo-5-fluorophenylacetic acid and 2-chlorophenylacetic acid. These compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1][2][3] Understanding their relative reactivity in common synthetic transformations is crucial for reaction design, optimization, and the strategic synthesis of drug analogues.
The comparison focuses on two principal areas of reactivity: transformations involving the carboxylic acid group and reactions at the aryl halide position.
Theoretical Reactivity Analysis
The reactivity of these molecules is governed by a combination of electronic and steric effects imparted by the halogen substituents on the phenyl ring.
Reactivity of the Carboxylic Acid Group (Nucleophilic Acyl Substitution)
Nucleophilic acyl substitution is a fundamental reaction for converting carboxylic acids into derivatives like amides and esters. The reaction rate is primarily influenced by the electrophilicity of the carbonyl carbon.[4][5]
-
Electronic Effects : Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6] this compound possesses two electron-withdrawing halogens (Br and F), while 2-chlorophenylacetic acid has only one (Cl). The combined inductive effect of bromine and the highly electronegative fluorine atom makes the carbonyl carbon of this compound significantly more electrophilic.
-
Steric Effects : The substituent at the ortho- (2-) position can sterically hinder the approach of a nucleophile to the carbonyl carbon.[4][5] Bromine has a larger van der Waals radius than chlorine, suggesting that this compound may experience greater steric hindrance.
Reactivity of the Aryl Halide (Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for forming carbon-carbon bonds. The reactivity in these reactions is dictated by the ease of the oxidative addition step, which depends on the carbon-halogen bond strength.
-
Reactivity Trend : The established reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[7]
-
Comparison : The C-Br bond in this compound is significantly more reactive and susceptible to oxidative addition with a palladium(0) catalyst than the C-Cl bond in 2-chlorophenylacetic acid. The C-F bond is generally unreactive under standard Suzuki conditions, allowing for selective functionalization at the C-Br position.
Quantitative Data Summary
While direct kinetic comparison data from a single study is not available in the cited literature, the following table summarizes the expected reactivity based on well-established principles of organic chemistry.
| Reaction Type | Parameter | This compound | 2-chlorophenylacetic acid | Rationale |
| Nucleophilic Acyl Substitution | Reaction Rate | Higher (Expected) | Lower (Expected) | The dual electron-withdrawing effect of Br and F enhances carbonyl electrophilicity, likely overcoming the moderate steric hindrance.[4][8] |
| Suzuki-Miyaura Cross-Coupling | Reaction Rate / Yield | High | Very Low to None (Standard Conditions) | The C-Br bond is significantly more reactive in the rate-determining oxidative addition step than the C-Cl bond.[7][9] |
| Acidity (pKa) | Acidity | More Acidic (Lower pKa) | Less Acidic (Higher pKa) | The stronger combined inductive effect of two halogens stabilizes the carboxylate conjugate base more effectively. |
Experimental Protocols
The following are generalized protocols for key transformations. Researchers should note that optimization of solvent, base, temperature, and catalyst/reagent loading is often necessary for specific substrates.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the synthesis of an amide, a common transformation in drug development.[][11]
Materials:
-
Halogenated phenylacetic acid (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Primary or secondary amine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenylacetic acid derivative (e.g., this compound) and HATU in anhydrous DMF.
-
Add DIPEA to the stirred solution and allow the acid to activate for approximately 5 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the palladium-catalyzed coupling of an aryl halide with a boronic acid. Note the expected difference in reactivity between the C-Br and C-Cl substrates.[7][9]
Materials:
-
Aryl Halide (1.0 equiv, e.g., this compound)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting aryl halide by TLC or LC-MS. Reactions with this compound are expected to be significantly faster than those with 2-chlorophenylacetic acid.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 11. Recent Synthesis and Discovery of Brefeldin A Analogs [mdpi.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Bromo-5-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize expected and observed spectroscopic data for 2-Bromo-5-fluorophenylacetic acid and its structural isomers or related compounds. This comparative approach allows for the confident identification of the target molecule by analyzing the unique fingerprint each spectroscopic technique provides.
Table 1: ¹H NMR Data Comparison (Expected for this compound vs. Observed for Related Compounds)
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) | Carboxylic Acid Proton (-COOH) (ppm) |
| This compound (Expected) | 7.0 - 7.5 (m) | ~3.7 (s) | 10 - 13 (s, br) |
| 2-Bromophenylacetic acid | 7.1 - 7.6 (m) | 3.78 (s) | 11.2 (s, br) |
| (2-Fluorophenyl)acetic acid | 7.1 - 7.4 (m) | 3.69 (s) | 10.9 (s, br) |
Table 2: ¹³C NMR Data Comparison (Expected for this compound vs. Observed for Related Compounds)
| Compound | Carboxylic Acid Carbon (-COOH) (ppm) | Methylene Carbon (-CH₂) (ppm) | Aromatic Carbons (ppm) |
| This compound (Expected) | 170 - 175 | ~40 | 115 - 140 (multiple signals, C-F and C-Br carbons will show characteristic splitting and shifts) |
| 2-Bromophenylacetic acid | 177.1 | 41.1 | 127.6, 128.9, 131.6, 132.8, 134.1 |
| 2-Bromo-2-phenylacetic acid | 178.0 | 54.2 | 127.5, 129.1, 129.7, 134.8 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) | 2-Bromophenylacetic Acid (Observed) | (2-Fluorophenyl)acetic Acid (Observed) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Present | Present |
| C=O (Carboxylic Acid) | 1680-1720 | 1705 | 1710 |
| C-Br | 500-600 | Present | Absent |
| C-F | 1000-1400 | Absent | Present |
Table 4: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 232/234 (due to Br isotopes) | Expected fragments from loss of -COOH, Br, and subsequent rearrangements. |
| 2-Bromophenylacetic acid | 214/216 | 169/171 ([M-COOH]⁺), 135 ([M-Br]⁺), 91 ([C₇H₇]⁺)[1] |
| (2-Fluorophenyl)acetic acid | 154 | 109 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (adjust for sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals and determine the chemical shifts and coupling constants.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
-
Calibrate the spectrum using the deuterated solvent signal.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).
-
EI-MS Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
-
ESI-MS Parameters:
-
Mode: Negative or positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature should be optimized for the instrument.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing bromine, a characteristic M+2 peak with nearly equal intensity will be observed.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -COOH, -Br).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
Caption: A generalized signaling pathway illustrating a potential mechanism of action for a drug candidate.
References
A Comparative Guide to the Crystallographic Analysis of Novel N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide, synthesized from 2-Bromo-5-fluorophenylacetic acid. The comparison is made with the crystallographic data of a structurally related compound, 2-bromophenylacetic acid, to offer insights into the structural modifications resulting from the derivatization. This document outlines the synthesis of the novel compound, the detailed experimental protocol for its X-ray crystallographic analysis, and a comparative summary of crystallographic data.
Synthesis of Novel Compound
The novel compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide, was synthesized from this compound. The synthesis involves an amide bond formation, a fundamental reaction in medicinal chemistry for the creation of diverse molecular scaffolds.
Alternative Compound for Comparison: 2-Bromophenylacetic acid is chosen as a comparator due to its structural similarity to the parent molecule of the novel compound. The crystal structure of 2-bromophenylacetic acid is publicly available (CCDC Number: 886934) and serves as a baseline for understanding the impact of the N-benzylacetamide functionalization on the crystal packing and molecular conformation.[1]
Comparative Crystallographic Data
The following table summarizes the known crystallographic data for the comparator compound, 2-bromophenylacetic acid, and the anticipated data for the novel synthesized compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide. The data for the novel compound are hypothetical and represent typical values expected for a small organic molecule of this nature.
| Parameter | 2-Bromophenylacetic acid (Comparator) | N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide (Novel Compound) |
| Crystal System | Monoclinic | Orthorhombic (Hypothetical) |
| Space Group | P2₁/c | P2₁2₁2₁ (Hypothetical) |
| Unit Cell Dimensions | a = 10.3 Å, b = 4.7 Å, c = 16.9 Å | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å (Hypothetical) |
| β = 107.5° | α = β = γ = 90° (Hypothetical) | |
| Volume (ų) | 778.9 | 1573.3 (Hypothetical) |
| Z (Molecules/Unit Cell) | 4 | 4 (Hypothetical) |
| Density (calculated) | 1.83 g/cm³ | 1.55 g/cm³ (Hypothetical) |
| R-factor | 0.045 | < 0.05 (Expected) |
Experimental Protocols
Synthesis of N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide
This protocol is adapted from a general procedure for direct amide formation from carboxylic acids and amines.
Materials:
-
This compound
-
Benzylamine
-
A suitable solvent (e.g., p-xylene)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the solvent (e.g., 2 mL of p-xylene).
-
Add benzylamine (1.0 mmol) to the solution.
-
Heat the reaction mixture at reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a dichloromethane/hexane mixture) to yield N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide as a solid.[2]
Single-Crystal X-ray Crystallography
This is a generalized protocol for the X-ray diffraction analysis of a small molecule single crystal.[3][4][5][6]
Materials:
-
High-quality single crystals of N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide
-
Single-crystal X-ray diffractometer
-
Cryo-cooling system
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the reflections. The data is integrated, scaled, and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Diagrams
Caption: Experimental workflow from synthesis to crystallographic analysis.
Caption: Logical relationship for comparative analysis of the compounds.
References
Biological activity screening of compounds derived from 2-Bromo-5-fluorophenylacetic acid
A guide for researchers and drug development professionals on the screening of compounds derived from 2-Bromo-5-fluorophenylacetic acid and its alternatives in antimicrobial, anti-inflammatory, and anticancer applications.
This guide provides a comparative overview of the biological activities of compounds derived from halogenated phenylacetic acids and related structures. The data presented is based on published experimental findings for structurally similar molecules, offering a predictive insight into the potential therapeutic applications of novel derivatives of this compound.
Antimicrobial Activity
Derivatives of halogenated phenylacetic acids and related amide structures have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The presence of bromine and fluorine atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.
Comparative Data of Antimicrobial Activity
| Compound Class | Test Organism | Activity (MIC) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [1] |
| (S)-2-(4-Bromophenylcarbamoyl)-5-chlorophenyl 2-acetamido-3-phenylpropanoate | Gram-positive bacteria | 0.98–31.25 μmol/L | [1] |
| (S)-4-chloro-2-(4-(trifluoromethyl)phenyl carbamoyl)phenyl 2-acetamido-3-phenyl propanoate | Gram-positive bacteria | 0.98–31.25 μmol/L | [1] |
| Halogenated salicylanilide derivatives | Gram-negative bacteria | 15.62–500 μmol/L | [1] |
| 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibition at 0.05% and 0.1% | [2] |
| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibition at 0.05% and 0.1% | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the test compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Several derivatives of phenylacetic acid and related compounds have been investigated for their anti-inflammatory properties. A common mechanism of action for acidic anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes.[1]
Comparative Data of Anti-inflammatory Activity
| Compound | Assay | Potency | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition Assay | Activity demonstrated | [1] |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | Established Adjuvant Arthritis (rat) | Equipotent to alclofenac, fenoprofen, phenylbutazone | [3] |
| Benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid) | Carrageenan-induced oedema (rat) | Potent and long-acting | [4] |
| 5-chloro-6-hydroxymellein | LPS-challenged RAW264.7 macrophages | Inhibited NO and pro-inflammatory cytokine production | [5] |
Experimental Protocol: In Vitro Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit proteolytic enzymes, which are involved in the inflammatory cascade.
-
Preparation of Solutions : Stock solutions of the test compounds are prepared in DMSO and diluted with a phosphate-buffered saline (PBS, pH 7.6).[1]
-
Incubation : A mixture of trypsin and the test sample in PBS is incubated at 37°C for 10 minutes.[1]
-
Substrate Addition : Casein solution is added, and the mixture is incubated for an additional 20 minutes at 37°C.[1]
-
Reaction Termination and Measurement : The reaction is stopped, and the absorbance of the supernatant is measured to determine the extent of casein digestion.
Anticancer Activity
The introduction of fluorine atoms into heterocyclic compounds has been shown to enhance their anticancer potency.[6] Phenylacetamide derivatives have also been identified as potential anticancer agents.
Comparative Data of Anticancer Activity
| Compound Class/Derivative | Cell Line | Activity (IC50) | Reference |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide derivatives (2a-2c) | PC-3 (prostate carcinoma) | 52-80 μM | [7] |
| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c) | MCF-7 (breast cancer) | 100 μM | [7] |
| 5-Fluoroindole-2-carboxylic acid | APE1 Inhibition | 10 μM | [6] |
| 4-Fluoroindole derivatives | VEGFR-2 Kinase Inhibition | 3.8 nM (compound 19g) | [6] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (colon cancer) | 5.9 nM | [8] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (liver cancer) | 7.8 nM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Potential Signaling Pathway in Cancer
Many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 [frontiersin.org]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Comparison Guide for Derivatives of 2-Bromo-5-fluorophenylacetic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays relevant to the evaluation of derivatives of 2-Bromo-5-fluorophenylacetic acid. Due to the limited availability of public data on the specific derivatives of this compound, this document leverages experimental data from structurally similar halogenated and substituted phenylacetic acid analogs to offer insights into potential biological activities and testing methodologies. The primary activities explored are anticancer, antibacterial, and anti-inflammatory effects.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the quantitative data for various substituted phenylacetic acid derivatives and related compounds, providing a benchmark for potential efficacies.
Table 1: Anticancer Activity of Phenylacetamide and Acetophenone Derivatives
| Derivative Class | Compound | Cell Line | Assay | IC50 (µM) | Citation |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2b (o-nitroaniline derivative) | PC3 (Prostate Carcinoma) | MTS | 52 | [1][2] |
| 2c (p-nitroaniline derivative) | PC3 (Prostate Carcinoma) | MTS | 80 | [1][2] | |
| 2c (p-nitroaniline derivative) | MCF-7 (Breast Cancer) | MTS | 100 | [1][2] | |
| Reference: Imatinib | PC3 (Prostate Carcinoma) | MTS | 40 | [1][2] | |
| Reference: Imatinib | MCF-7 (Breast Cancer) | MTS | 98 | [1][2] | |
| Phenylacetamide | 3c | MCF-7 (Breast Cancer) | MTT | 0.7±0.08 | [3] |
| 3d | MCF-7 (Breast Cancer) | MTT | 0.7±0.4 | [3] | |
| 3d | MDA-MB-468 (Breast Cancer) | MTT | 0.6±0.08 | [3] | |
| 3d | PC-12 (Pheochromocytoma) | MTT | 0.6±0.08 | [3] | |
| Brominated Acetophenone | 5c | A549 (Alveolar Adenocarcinoma) | MTT | 11.80 ± 0.89 (µg/mL) | [4] |
| 5c | Caco2 (Colorectal Adenocarcinoma) | MTT | 18.40 ± 4.70 (µg/mL) | [4] | |
| 5c | MCF7 (Breast Adenocarcinoma) | MTT | < 10 (µg/mL) | [4] | |
| 5c | PC3 (Prostate Adenocarcinoma) | MTT | < 10 (µg/mL) | [4] |
Table 2: Antibacterial Activity of Phenylacetic Acid and Related Derivatives
| Derivative Class | Compound | Bacterial Strain | Assay | MIC (µg/mL) | Citation |
| Halogenated Phenylboronic Acid | 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Broth Microdilution | 100 | [5][6][7] |
| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Broth Microdilution | 100 | [5][6][7] | |
| Phenylacetic Acid | Phenylacetic Acid (PAA) | Agrobacterium tumefaciens T-37 | Not Specified | 803.8 (IC50) | [8] |
| Bromophenol | 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus | Not Specified | 12 | [9] |
| 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | Not Specified | Not Specified | [9] |
Table 3: Anti-inflammatory Activity of Brominated Indole Derivatives
| Derivative Class | Compound | Assay | Target | IC50 (µM) | Citation |
| Brominated Indole | 5-bromoisatin | Nitric Oxide Inhibition | Nitric Oxide | 151.6 | [10] |
| 5-bromoisatin | TNFα Inhibition | TNFα | 38.05 | [10] | |
| Isatin (non-brominated) | Nitric Oxide Inhibition | Nitric Oxide | ~339.8 | [10] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate experimental design and reproducibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Phenylacetamide derivatives have been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner[3].
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). Phenylacetic acid has demonstrated antibacterial activity against various microorganisms.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare purified COX-2 enzyme and the substrate (arachidonic acid) in a suitable buffer.
-
Compound Incubation: Pre-incubate the test compounds with the COX-2 enzyme for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Apoptosis Signaling Pathways.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. purformhealth.com [purformhealth.com]
- 7. biorbyt.com [biorbyt.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of 2-Bromo-5-fluorophenylacetic Acid: A Validated HPLC Method
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Bromo-5-fluorophenylacetic acid. The performance of this method is objectively compared with an alternative, simpler analytical technique, UV-Visible Spectrophotometry, supported by detailed experimental protocols and data presentation to facilitate informed decisions in a laboratory setting.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the analysis, including selectivity, sensitivity, and the complexity of the sample. Below is a comparison of the performance characteristics of a validated HPLC method versus a UV-Visible Spectrophotometry method for the analysis of this compound.
Table 1: Comparison of HPLC and UV-Visible Spectrophotometry Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Typical Acceptance Criteria (ICH) |
| Specificity | High (excellent separation from impurities) | Low (potential interference from other absorbing compounds) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (depends on concentration)[1] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2%[1] |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 3%[1] |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | - |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | - |
Detailed Experimental Protocols
I. Validated Reversed-Phase HPLC Method
This stability-indicating reversed-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is designed to separate the main component, this compound, from potential process-related impurities and degradation products.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.
-
Reference Standard: A well-characterized reference standard of this compound. Commercially available products often have a purity of 96-98%.[4][5]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 90 17 90 17.1 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 264 nm.[6]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[3]
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.
4. Method Validation Protocol:
-
Specificity: Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) should be performed to demonstrate the separation of the main peak from any degradation products. The method should be able to separate the analyte peak from potential impurities with adequate resolution.[1]
-
Linearity: A series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL) are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be ≥ 0.999.[2]
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Determined by analyzing at least six replicate injections of the working standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
II. UV-Visible Spectrophotometry Method (Alternative)
This method offers a simpler and faster, but less specific, approach for a preliminary purity estimation.
1. Instrumentation:
-
A calibrated UV-Visible Spectrophotometer.
2. Procedure:
-
Solvent: A 50:50 mixture of acetonitrile and water.
-
Wavelength Scan: A dilute solution of this compound is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is expected to be around 260-264 nm.[3][6]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Prepare the sample solution to a concentration that falls within the linear range of the standard curve.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax. Purity is estimated by comparing the absorbance of the sample to a standard of known purity.
3. Limitations: This method is susceptible to interference from any impurities that absorb at or near the λmax of the main compound. It cannot separate and quantify individual impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Comparative study of different catalysts for reactions with 2-Bromo-5-fluorophenylacetic acid
A comparative study of catalysts is crucial for optimizing chemical reactions. For researchers working with 2-Bromo-5-fluorophenylacetic acid, selecting the right catalyst is key to achieving high yields and efficiency in cross-coupling reactions. This guide provides a comparative analysis of common palladium, copper, and nickel-based catalysts used in reactions with similar aryl bromides, offering a starting point for developing protocols for this compound.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the outcome of cross-coupling reactions. Palladium catalysts are widely used for their high reactivity and broad functional group tolerance, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. Copper catalysts are traditionally employed in Ullmann condensations, while nickel catalysts are gaining prominence as a more economical alternative to palladium.
The following table summarizes the performance of different catalyst systems in reactions with aryl bromides analogous to this compound. This data, compiled from various studies, provides a basis for catalyst selection.
| Reaction Type | Catalyst System | Substrate (Analogue) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Bromo-5-methylfuran | Toluene/H₂O | K₂CO₃ | 90 | 12 | 75[1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 5-Bromonicotinic Acid | DME | K₃PO₄ | 80 | 2 | 95[2] |
| Suzuki-Miyaura | Ni(cod)₂ / PCy₃ | 2-Fluoronaphtho[2,1-b]furan | Toluene | K₂CO₃ | 25 | 24 | 100[3] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | 1,4-Dioxane | t-BuOLi | 100 | 24 | 92[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Bromobenzene | Toluene | NaOt-Bu | 100 | 24 | 90[4] |
| Ullmann | CuI / Phenanthroline | 2-Chlorobenzoic Acid | N/A | KOH | High | N/A | N/A[5] |
| Ullmann | CuI / PPh₃ | 2-Bromonaphthalene | Toluene | K₂CO₃ | 100 | 24 | 60[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions based on literature for similar aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aryl bromide, amine, Pd₂(dba)₃, phosphine ligand, and NaOt-Bu to a dry reaction tube.
-
Add anhydrous toluene to the reaction tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Protocol 3: Ullmann Condensation (O-Arylation)
This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand (e.g., Phenanthroline or PPh₃) (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
High-boiling polar solvent (e.g., N-Methylpyrrolidone or Toluene)
Procedure:
-
To a reaction flask, add the aryl bromide, phenol, CuI, ligand, and K₂CO₃.
-
Add the solvent to the flask.
-
Heat the reaction mixture to 100-210 °C under an inert atmosphere.[5]
-
Stir the reaction for the specified time, monitoring progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Concentrate the solvent and purify the product by column chromatography.
Visualizations
Diagrams are provided below to illustrate a typical experimental workflow for a cross-coupling reaction and the general catalytic cycle.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
Shifting Focus to Phenylacetamides Reveals Structure-Activity Insights for Halogenated Phenyl Scaffolds
A study on the cytotoxicity of various synthetic phenylacetamide derivatives against MCF-7 (human breast adenocarcinoma), MDA-MB-468 (human breast adenocarcinoma), and PC-12 (rat adrenal pheochromocytoma) cell lines highlights the significant impact of the position and nature of substituents on the phenyl ring.[1] The findings suggest that the placement of electron-withdrawing groups like fluorine, chlorine, bromine, and nitro groups can dramatically alter the cytotoxic potency of these compounds.[1]
Comparative Cytotoxic Activity of Phenylacetamide Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various phenylacetamide analogs, demonstrating the influence of different substitution patterns on their cytotoxic effects.
| Compound ID | Substitution Pattern | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) |
| 3a | 2-Fluoro | 1.5 ± 0.11 | 2.5 ± 0.14 | 1.9 ± 0.13 |
| 3b | 3-Fluoro | 2.1 ± 0.13 | 1.5 ± 0.12 | 2.5 ± 0.14 |
| 3c | 4-Fluoro | 0.7 ± 0.08 | > 100 | > 100 |
| 3d | 2-Chloro | 0.7 ± 0.4 | 0.6 ± 0.08 | 1.3 ± 0.11 |
| 3e | 3-Chloro | 1.1 ± 0.09 | 1.2 ± 0.11 | 0.67 ± 0.12 |
| 3f | 4-Chloro | 1.5 ± 0.12 | 1 ± 0.13 | 1.9 ± 0.13 |
| 3g | 2-Bromo | 1.9 ± 0.13 | 2.1 ± 0.13 | 2.3 ± 0.14 |
| 3h | 3-Bromo | 2.5 ± 0.14 | 2.8 ± 0.15 | 3.1 ± 0.16 |
| 3i | 2-Nitro | 1.3 ± 0.11 | 1.8 ± 0.12 | 1.1 ± 0.09 |
| 3j | 4-Nitro | 1.8 ± 0.12 | 0.76 ± 0.09 | 2.1 ± 0.13 |
| 3k | 4-Bromo | > 100 | > 100 | > 100 |
| Doxorubicin | Standard Drug | 0.5 ± 0.07 | 0.38 ± 0.07 | 2.6 ± 0.13 |
Key Structure-Activity Relationship Observations
From the data presented, several key SAR trends can be identified for this series of phenylacetamides:
-
Influence of Halogen Position: The position of the halogen substituent on the phenyl ring plays a critical role in cytotoxic activity. For fluorine substitution, the para position (compound 3c ) showed high potency against MCF-7 cells but was ineffective against MDA-MB-468 and PC-12 cells.[1] In contrast, a meta substitution of fluorine (compound 3b ) was most effective against the MDA-MB-468 cell line.[1] For chlorine substitution, the ortho (compound 3d ) and meta (compound 3e ) positions conferred the highest potency against MDA-MB-468 and PC-12 cells, respectively.[1]
-
Effect of Halogen Type: While direct comparison is limited, it appears that chloro-substituted analogs generally exhibit higher potency than bromo-substituted analogs in the tested cell lines. For instance, 2-chlorophenylacetamide (3d ) is more potent than 2-bromophenylacetamide (3g ) across all three cell lines.[1]
-
Detrimental Effect of Para-Bromo Substitution: Notably, the presence of a bromine atom at the para position (compound 3k ) resulted in a dramatic loss of cytotoxic activity against all tested cell lines.[1] This suggests that a bulky substituent at this position may be unfavorable for the compound's interaction with its biological target.
-
Role of Other Electron-Withdrawing Groups: The introduction of a nitro group, another electron-withdrawing substituent, also modulated cytotoxic activity. An ortho-nitro group (compound 3i ) led to notable cytotoxicity, while a para-nitro group (compound 3j ) was highly effective against MDA-MB-468 cells.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the phenylacetamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7, MDA-MB-468, and PC-12 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized phenylacetamide derivatives and the standard drug, doxorubicin, and incubated for another 24 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of a typical SAR study and the experimental workflow for assessing cytotoxicity.
Figure 1. General workflow for a structure-activity relationship (SAR) study.
Figure 2. Step-by-step workflow of the MTT cytotoxicity assay.
References
Comparative Guide to the Synthesis of Bioactive Phenylacetic Acid Derivatives: 2-Bromo-5-fluorophenylacetic Acid as a Key Starting Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to a target bioactive phenylacetic acid derivative, focusing on the utilization of 2-Bromo-5-fluorophenylacetic acid as a starting material versus alternative precursors. The comparison is based on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Introduction
Phenylacetic acid derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of substituents, such as bromine and fluorine, onto the phenyl ring of the starting material can significantly influence the physicochemical properties and biological activity of the final molecule. This compound is a versatile building block that allows for diverse downstream functionalization, primarily through cross-coupling reactions. This guide will explore the synthesis of a target molecule, a substituted 2-aryl-5-fluorophenylacetic acid, via two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling, using this compound. These routes will be compared with a traditional approach starting from 4-fluoroaniline.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the quantitative data for three distinct synthetic pathways to obtain a substituted phenylacetic acid derivative.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Sonogashira Coupling & Reduction | Route 3: Multi-step Synthesis from 4-Fluoroaniline |
| Starting Material | This compound | This compound | 4-Fluoroaniline |
| Key Reactions | Pd-catalyzed C(sp²)-C(sp²) coupling | Pd/Cu-catalyzed C(sp²)-C(sp) coupling, Hydrogenation | Acylation, Nitration, Bromination, Reduction, Diazotization, Cyanation, Hydrolysis |
| Overall Yield | 75-90% (estimated)[1][2] | 70-85% (estimated over two steps)[3] | 15-25% (estimated over multiple steps)[4] |
| Purity of Final Product | High (>95% with chromatography) | High (>95% with chromatography) | Moderate to High (requires extensive purification) |
| Reaction Time | 4-24 hours[1] | 3-12 hours for coupling, 2-4 hours for reduction | Several days |
| Number of Steps | 1 | 2 | 7 |
| Key Reagents | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)[1] | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Diisopropylamine)[3] | Acetic anhydride, Nitrating agents, Brominating agents, Reducing agents, NaNO₂, KCN[4] |
| Scalability | Readily scalable | Scalable with potential challenges in handling alkynes | Challenging due to the number of steps and hazardous reagents |
| Environmental Impact | Moderate (use of organic solvents and palladium) | Moderate (use of organic solvents, palladium, and copper) | High (use of hazardous reagents like nitrating agents and cyanides) |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Route 1: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water. Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 2: Sonogashira Coupling
This protocol describes the coupling of an aryl halide with a terminal alkyne.[3]
Materials:
-
This compound (as its methyl ester) (0.81 mmol)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a solution of the methyl ester of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the coupled product by flash column chromatography on silica gel.
-
The resulting alkyne can be reduced to the corresponding alkane by catalytic hydrogenation, and the ester hydrolyzed to yield the final product.
Route 3: Multi-step Synthesis from 4-Fluoroaniline
This route involves a classical multi-step synthesis to construct the desired phenylacetic acid derivative.[4]
General Sequence:
-
Acylation: Protection of the amino group of 4-fluoroaniline with acetic anhydride.
-
Nitration: Introduction of a nitro group ortho to the acetamido group.
-
Bromination: Replacement of the acetamido group with bromine via a Sandmeyer-type reaction.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization and Cyanation: Conversion of the amino group to a nitrile via a diazonium salt.
-
Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid.
-
Further functionalization: Introduction of the second aryl group via methods analogous to Route 1 or other cross-coupling reactions.
This pathway is significantly longer and involves hazardous reagents, making it less favorable for rapid synthesis and scale-up compared to the cross-coupling routes.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the compared synthetic routes.
Caption: Comparative workflows for the synthesis of the target molecule.
Conclusion
The synthesis of the target 2-aryl-5-fluorophenylacetic acid derivative is most efficiently achieved through palladium-catalyzed cross-coupling reactions starting from this compound. Both the Suzuki-Miyaura and Sonogashira coupling routes offer significant advantages over the traditional multi-step synthesis from 4-fluoroaniline, including higher overall yields, shorter reaction times, and fewer synthetic steps. The Suzuki-Miyaura coupling (Route 1) is particularly direct for accessing biaryl structures. The Sonogashira coupling (Route 2) provides a versatile alternative for introducing an ethynyl linker, which can then be reduced if desired. The choice between these two cross-coupling methods will depend on the commercial availability of the required boronic acid or terminal alkyne coupling partner. In contrast, the multi-step synthesis (Route 3) is laborious, lower-yielding, and poses greater environmental and safety concerns, making it a less practical choice for drug development and large-scale synthesis. Therefore, for researchers and drug development professionals, leveraging this compound as a starting material in cross-coupling reactions represents a more strategic and efficient approach.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluorophenylacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-fluorophenylacetic acid, a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Properties and Hazards of this compound
This compound is a white to yellow solid. Understanding its properties and hazards is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 739336-26-6[1][2] |
| Molecular Formula | C₈H₆BrFO₂[1][2][3] |
| Molecular Weight | 233.03 g/mol [2][3] |
| Physical Form | White to Yellow Solid |
| Melting Point | 113-114°C[1] |
| Storage Temperature | Room Temperature |
Hazard Summary: this compound is classified as an irritant.[1] It is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[3]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that the following personal protective equipment (PPE) is worn:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, use an inert absorbent material such as sand or vermiculite to contain the spill.
-
Collection: Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The container with the collected spill waste must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal methods.
Experimental Protocol for Disposal
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or other reactive chemicals.
-
-
Container Management:
-
Use a container that is compatible with the chemical (e.g., a high-density polyethylene or glass container).
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials and sources of ignition.
-
-
Final Disposal:
-
The designated method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed and certified hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-fluorophenylacetic acid
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromo-5-fluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles for maximum protection.[2][3][4] |
| Hands | Chemical-impermeable gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2][5] Gloves must be inspected before use and changed frequently.[6] |
| Body | Laboratory Coat or Chemical-resistant Apron | Should be worn to protect skin and personal clothing from splashes or spills.[3][5] |
| Respiratory | Full-face respirator (if necessary) | Required if exposure limits are exceeded or if dust/aerosols are generated.[6] Work should ideally be conducted in a well-ventilated area or a fume hood.[2][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as detailed in Table 1.
-
Prepare Work Area: Ensure that the work will be conducted in a properly functioning chemical fume hood.[2][7]
-
Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.[7]
-
Dissolving/Reaction: Slowly add the chemical to the solvent or reaction mixture. If diluting, always add the acid to the water, never the other way around, to prevent splashing.[2]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and weighing paper, in a designated, labeled hazardous waste container.[6]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after the experiment is complete.[8]
-
Emergency and Disposal Plans
Preparedness for accidental exposure and proper disposal are critical components of laboratory safety.
Table 2: Emergency Procedures
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated materials (e.g., weighing paper, gloves), and seal them in a labeled, durable container for hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Logical Relationship for Emergency Response
Caption: Emergency response workflow following accidental exposure.
References
- 1. aksci.com [aksci.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. echemi.com [echemi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
